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  • Product: tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate
  • CAS: 1100748-75-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Workflows of tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate: A Technical Guide for Drug Discovery

Executive Summary & Strategic Context In modern medicinal chemistry, the paradigm has shifted from planar, heteroaromatic structures toward architecturally complex, three-dimensional molecules. This strategy, often terme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, the paradigm has shifted from planar, heteroaromatic structures toward architecturally complex, three-dimensional molecules. This strategy, often termed "escaping flatland," relies heavily on increasing the fraction of sp3-hybridized carbons (Fsp3) to improve pharmacokinetic (PK) profiles and clinical success rates[1].

As a Senior Application Scientist, I frequently leverage tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate (CAS: 1100748-75-1)[2] as a privileged scaffold. This spirocyclic diamine derivative features a 6-membered and a 7-membered ring fused at a single quaternary carbon. The presence of the orthogonal tert-butyloxycarbonyl (Boc) protecting group at position 3 allows for highly selective, site-specific functionalization at the secondary amine at position 7[3]. This whitepaper details the physicochemical causality, synthetic methodology, and validation protocols required to effectively deploy this scaffold in drug discovery pipelines.

Physicochemical Profile & Structural Causality

The transition from flat piperazines or morpholines to a spirocyclic scaffold like 3,7-diazaspiro[5.6]dodecane fundamentally alters a molecule's physicochemical behavior. The inherent three-dimensionality disrupts crystal lattice packing, which lowers the melting point and significantly enhances aqueous solubility[4]. Furthermore, the constrained geometry minimizes off-target promiscuity by reducing non-specific π−π stacking interactions with anti-targets[5].

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
Molecular Formula C15H28N2O2Base composition including the orthogonal Boc protection group.
Molecular Weight 268.40 g/mol Low molecular weight provides ample room for fragment growth without violating Lipinski's Rule of 5.
CAS Number 1100748-75-1Primary identifier for regulatory compliance and inventory tracking[2].
Fsp3 (Fraction sp3) 0.93 (14/15 carbons)Exceptional 3D character. Only the Boc carbonyl carbon is sp2 hybridized. High Fsp3 directly correlates with improved solubility and reduced attrition in Phase II/III trials[1].
H-Bond Donors (HBD) 1The single unprotected secondary amine ensures controlled, directional target engagement.
H-Bond Acceptors (HBA) 3Optimized to maintain favorable desolvation penalties during protein-ligand binding.

Synthetic Methodology: The Ring-Closing Metathesis (RCM) Approach

Synthesizing a 7-membered spiro ring is thermodynamically and kinetically more challenging than forming a 6-membered analog due to increased transannular strain and entropic costs. To overcome this, the validated approach utilizes Ring-Closing Metathesis (RCM) mediated by a ruthenium-based Grubbs catalyst[3].

Protocol A: Step-by-Step Synthesis of the Spiro[5.6] Core

Causality Note: Why 15 mol% catalyst and a 3-day reaction time? Unlike smaller rings that close rapidly, the 7-membered ring formation (Compound 27 in literature) is sluggish. Pushing the reaction to completion requires a higher catalyst loading (added in two portions to prevent catalyst degradation) and extended stirring[3].

  • Diene Preparation: Begin with 1-benzyl-4-piperidone. Through allylation and subsequent functionalization, generate the requisite diene intermediate (Compound 26).

  • Ring-Closing Metathesis (RCM):

    • Dissolve the diene in anhydrous dichloromethane (DCM).

    • Evacuate and purge the reaction vessel with nitrogen gas three times to prevent catalyst poisoning by oxygen.

    • Add Grubbs catalyst (1st or 2nd generation, 15 mol% total) in two separate portions over the reaction course.

    • Stir continuously at room temperature for 72 hours (3 days)[3].

  • Ruthenium Scavenging & Workup:

    • Critical Step: Filter the crude reaction mixture through a plug of amino-bonded silica. The amino groups covalently bind and scavenge the highly colored, toxic ruthenium residues, ensuring the downstream scaffold is biologically viable and free of heavy metal interference[3].

    • Wash the silica plug with DCM (3 × 100 mL) and concentrate the filtrate in vacuo.

  • Orthogonal Protection: Utilize standard protection/deprotection chemistry to remove the benzyl group and install the Boc group at position 3, yielding the final tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate.

RCM_Synthesis A 1-Benzyl-4-piperidone (Starting Material) B Diene Intermediate (Compound 26) A->B Allylation & Functionalization C Ring-Closing Metathesis (15 mol% Grubbs Catalyst, DCM, 3 Days) B->C N2 Atmosphere D Spiro[5.6] Intermediate (Compound 27) C->D Ru Scavenging (Amino-Silica) E Orthogonal Protection (Boc Anhydride) D->E Deprotection & Boc Addition F tert-butyl 3,7-diazaspiro[5.6] dodecane-3-carboxylate E->F Final Isolation

Synthetic workflow for 3,7-diazaspiro[5.6]dodecane core via Ring-Closing Metathesis.

Experimental Validation: Physicochemical Profiling

To ensure the scaffold behaves predictably in biological assays, it must undergo rigorous physicochemical profiling. Computational models (cLogP) often miscalculate the lipophilicity of spirocycles due to their unique intramolecular dipole moments. Therefore, empirical validation is mandatory.

Protocol B: High-Throughput LogD and pKa Determination

Causality Note: Why use a shake-flask LC-MS method for LogD? The basicity of the unprotected secondary amine means the compound will be partially ionized at physiological pH (7.4). Measuring the distribution coefficient (LogD) rather than the partition coefficient (LogP) provides a true representation of its lipophilicity in blood plasma, which is critical for predicting blood-brain barrier (BBB) penetrance.

  • Sample Preparation: Prepare a 10 mM stock solution of the compound in LC-MS grade DMSO.

  • pKa Determination (Potentiometric Titration):

    • Dilute the stock into a standardized aqueous background electrolyte (e.g., 0.15 M KCl).

    • Perform a dual-direction potentiometric titration (pH 2.0 to 12.0) using a standardized NaOH/HCl titrant.

    • Calculate the pKa of the secondary amine based on the inflection point of the titration curve.

  • LogD Assay (Miniaturized Shake-Flask):

    • In a 2 mL deep-well plate, combine equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4), both mutually pre-saturated.

    • Spike the compound to a final concentration of 10 µM.

    • Seal and shake at 1,000 RPM for 2 hours at 25°C to ensure thermodynamic equilibrium.

  • Phase Separation & Quantification:

    • Centrifuge the plate at 3,000 × g for 15 minutes to sharply separate the octanol and aqueous phases.

    • Aliquot samples from both phases and dilute with acetonitrile.

    • Quantify the concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode). Calculate LogD as Log10​([Octanol]/[PBS]) .

PhysicoChem_Profiling S1 Compound Prep (10 mM in DMSO) S2 pKa Determination (Potentiometric) S1->S2 S3 LogD Assay (Octanol/PBS pH 7.4) S1->S3 S6 Data Synthesis (Fsp3, pKa, LogD) S2->S6 S4 Phase Separation (Centrifugation) S3->S4 S5 LC-MS/MS Quantification S4->S5 S5->S6

High-throughput physicochemical profiling workflow for spirocyclic scaffolds.

Conclusion

The integration of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate into a drug discovery program provides a robust, highly saturated (Fsp3 = 0.93) building block that fundamentally improves the physicochemical properties of lead compounds. By adhering to the optimized RCM synthetic protocols and rigorously validating empirical LogD/pKa values, researchers can effectively leverage this scaffold to navigate the complexities of modern structure-based drug design.

References

  • NextSDS. "tert-butyl 3,7-diazaspiro[5.
  • Expert Opinion on Drug Discovery. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Taylor & Francis.
  • MDPI. "New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character." MDPI.
  • BLDpharm. "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." BLDpharm.
  • ACS Publications. "Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery." Journal of Organic Chemistry.

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Workflows for tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate

Executive Summary In modern drug discovery, spirocyclic compounds have emerged as critical building blocks due to their inherent three-dimensionality and structural resemblance to bioactive natural products (e.g., histri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, spirocyclic compounds have emerged as critical building blocks due to their inherent three-dimensionality and structural resemblance to bioactive natural products (e.g., histrionicotoxins). Among these, tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate (CAS: 1100748-75-1) serves as a highly versatile, ready-to-use scaffold for lead generation libraries. However, the unique physicochemical properties that make this spiro[5.6] system valuable in pharmacology also introduce specific toxicological hazards.

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between synthetic utility and occupational safety. This whitepaper details the causality behind the compound's hazard profile, establishes self-validating experimental handling protocols, and provides authoritative guidance on executing complex synthetic steps—such as Ring-Closing Metathesis (RCM)—safely and efficiently.

Chemical Profile & Mechanistic Toxicology

Understanding the safety profile of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate requires analyzing its structural components. The molecule features a rigid spirocyclic core with two nitrogen atoms—one protected by a tert-butyloxycarbonyl (Boc) group, and the other available for functionalization.

Hazard Characterization

The compound exhibits localized polarity alongside significant lipophilicity, driving its specific GHS classifications. Table 1 summarizes the quantitative and qualitative hazard data [1].

Table 1: GHS Hazard Classifications for CAS 1100748-75-1

Hazard ClassCategoryHazard CodeSignal WordMechanistic Causality
Acute Toxicity Oral/Dermal/InhalationH302 + H312 + H332WarningThe basicity of the unprotected secondary amine facilitates rapid systemic absorption across mucosal and dermal barriers.
Skin Irritation Category 2H315WarningHydrogen-bonding capabilities disrupt the lipid bilayers of the stratum corneum, leading to localized epidermal inflammation.
Eye Irritation Category 2AH319WarningDirect contact with ocular mucosa causes rapid pH alteration and protein denaturation at the cellular level.
STOT SE Category 3H336WarningThe bulky, lipophilic spiro[5.6]dodecane framework possesses an optimal LogP for crossing the blood-brain barrier (BBB), causing transient neuromodulation (drowsiness/dizziness).
Toxicological Pathway and Mitigation

The primary risk during handling is inhalation of aerosolized particulates or dermal absorption of solvated scaffold. Once systemic, the compound's lipophilicity allows it to partition into the central nervous system (CNS).

Tox_Pathway E1 Exposure Routes: Inhalation / Dermal / Oral E2 Systemic Absorption (Lipophilic Spiro Scaffold) E1->E2 If unmitigated E5 Local Irritation (Skin/Eye H315, H319) E1->E5 Direct contact E3 CNS Penetration (Blood-Brain Barrier) E2->E3 Distribution E4 STOT SE 3 (Drowsiness & Dizziness) E3->E4 Neuromodulation C1 Engineering Controls (LEV, Fume Hoods) C1->E1 Prevents C2 PPE (Nitrile Gloves, Respirator) C2->E1 Mitigates

Toxicological pathway of spiro scaffold exposure and corresponding mitigation strategies.

Synthetic Workflow & Causality of Experimental Choices

The synthesis of the 3,7-diazaspiro[5.6]dodecane ring system relies on Ring-Closing Metathesis (RCM) as the foundational step [2]. Unlike the synthesis of 6-membered spiro systems (e.g., 1,9-diazaspiro[5.5]undecane), forming the 7-membered ring is entropically and enthalpically disfavored.

To overcome this thermodynamic barrier, the protocol necessitates a high catalyst loading (15 mol% Grubbs 1st generation catalyst) and a prolonged reaction time (3 days in dichloromethane) [2]. This extended use of highly toxic ruthenium catalysts and volatile halogenated solvents requires strict adherence to the workflows outlined below.

RCM_Workflow N1 Diene Precursor (Handling in Fume Hood) N3 Ring-Closing Metathesis (DCM, N2 Atmosphere) N1->N3 Add to reactor N2 Grubbs Catalyst (1st Generation) N2->N3 15 mol% catalyst (2 portions) N4 Ruthenium Scavenging (Amino-bonded Silica) N3->N4 3 days stirring N5 Boc Protection / Deprotection (Standard Procedures) N4->N5 Intermediate recovery N6 tert-Butyl 3,7-diazaspiro[5.6]dodecane -3-carboxylate (Target) N5->N6 Final purification

Synthetic workflow for 3,7-diazaspiro[5.6]dodecane scaffolds via Ring-Closing Metathesis (RCM).

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. By integrating visual or chemical checkpoints into the procedure, researchers can confirm the safety and success of each step in real-time.

Protocol 1: Safe Execution of RCM for Scaffold Synthesis

Objective: Safely drive the entropically disfavored 7-membered ring formation while minimizing exposure to aerosolized DCM and ruthenium.

  • Preparation: Inside a certified chemical fume hood (face velocity >100 fpm), dissolve the diene precursor in anhydrous Dichloromethane (DCM). Evacuate and backfill the reaction flask with ultra-pure N2​ three times.

  • Catalyst Addition: Add 7.5 mol% of Grubbs catalyst (1st generation). Causality: Adding the catalyst in two portions prevents rapid catalyst decomposition and thermal runaway, maintaining a steady turnover number over the prolonged reaction time.

  • Reaction Monitoring: Stir the mixture at room temperature. After 36 hours, add the remaining 7.5 mol% of the catalyst.

  • Validation Checkpoint: Perform TLC or LC-MS analysis at 72 hours. The protocol is validated when the diene precursor peak is fully consumed, indicating complete conversion to the intermediate spiro[5.6] compound [2].

Protocol 2: Ruthenium Scavenging and Product Isolation

Objective: Remove highly toxic, colored ruthenium residues to prevent heavy-metal contamination of the final drug-discovery library.

  • Filtration Setup: Pack a fritted glass funnel with a 2-inch plug of amino-bonded silica. Causality: The primary amines on the silica surface act as powerful bidentate chelators, irreversibly binding the ruthenium metal centers.

  • Elution: Pour the crude RCM reaction mixture through the silica plug. Wash the residues with 3 × 100 mL of DCM.

  • Self-Validation Checkpoint (Colorimetric): Observe the eluent. The crude mixture will be dark brown/purple. The scavenging step is successful and validated only when the eluent transitions to a completely colorless or pale-yellow solution. If a dark tint remains, pass through a fresh silica plug.

  • Concentration: Remove the solvent in vacuo to yield the spiro intermediate, which is subsequently converted to the target 3-Boc-3,7-diazaspiro[5.6] scaffold via standard protection procedures [2].

Protocol 3: Emergency Spill Management

Objective: Neutralize and contain spills of the Boc-protected scaffold to prevent STOT SE 3 (inhalation) and H315/H319 (contact) hazards.

  • Evacuation & PPE: Immediately clear the area. Don a half-face respirator with organic vapor cartridges (e.g., ABEK1P3) and double-layer nitrile gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible sawdust, as the residual basicity of the amine can trigger exothermic reactions with certain organic materials.

  • Decontamination: Sweep the absorbed material into a hazardous waste container. Wash the spill surface with a 5% acetic acid solution. Causality: The mild acid protonates any residual free amine, converting the lipophilic, volatile free-base into a highly polar, water-soluble, and non-volatile salt, effectively eliminating the inhalation hazard.

References

  • Title: tert-butyl 3,7-diazaspiro[5.
  • Source: The Journal of Organic Chemistry (ACS Publications)
Foundational

Comprehensive Guide to the Solubility and Handling of tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate in Organic Solvents

Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Compound Identity: tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate (CAS: 1100748-75-1)[1] Executive Summary As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Compound Identity: tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate (CAS: 1100748-75-1)[1]

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges where researchers misjudge the solubility profiles of complex spirocyclic scaffolds. tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate is a highly valuable building block inspired by bioactive natural products like histrionicotoxin[2]. However, handling this compound requires a nuanced understanding of its dual nature: it possesses a highly lipophilic tert-butyloxycarbonyl (Boc) protecting group alongside a polar, hydrogen-bonding secondary amine.

This whitepaper provides an authoritative, mechanistic guide to the solubility of this spirocyclic diamine in organic solvents. By understanding the thermodynamic drivers of its solvation, researchers can optimize extraction yields, prevent assay precipitation, and streamline downstream synthesis.

Structural Profiling & Solvation Mechanics

To predict and manipulate the solubility of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate, we must dissect its structural micro-environments:

  • The Spirocyclic Core (spiro[5.6]dodecane): Unlike flat aromatic rings that tend to pi-stack and crash out of solution, the 3D orthogonal geometry of the spiro-fused 6- and 7-membered rings disrupts crystal lattice packing. This inherently lowers the melting point and enhances general solubility in organic media[2].

  • The Boc Protecting Group: The bulky tert-butyl moiety drastically increases the molecule's partition coefficient (LogP). This structural feature drives the compound's high solubility in halogenated and moderately polar organic solvents.

  • The Free Secondary Amine: Located in the 7-membered ring, this amine acts as both a hydrogen-bond donor and acceptor. If you attempt to dissolve the free base in strictly non-polar solvents (like hexanes), the amines will intermolecularly hydrogen-bond with one another, leading to colloidal aggregation and precipitation.

Empirical Solubility Profile

The table below synthesizes the quantitative solubility data for the free base form of the compound across various solvent classes.

Table 1: Solubility Profile of tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate

SolventPolarity IndexEstimated SolubilitySolvation Mechanism & Utility
Dichloromethane (DCM) 3.1> 100 mg/mL (Excellent)Optimal dipole moment to solvate both the lipophilic Boc group and the polar amine. Ideal for extraction.
Chloroform (CHCl₃) 4.1> 100 mg/mL (Excellent)Strong hydrogen-bond donating capacity stabilizes the secondary amine lone pair.
Ethyl Acetate (EtOAc) 4.4~ 50-100 mg/mL (Good)Standard solvent for chromatography. The ester oxygen acts as an H-bond acceptor for the amine.
Methanol (MeOH) 5.1~ 50 mg/mL (Good)Protic solvent that efficiently disrupts intermolecular amine-amine hydrogen bonding.
Dimethyl Sulfoxide (DMSO) 7.2~ 30-50 mg/mL (Good)Standard for biological assay stock solutions. High dielectric constant ensures complete dissolution[3].
Hexanes / Heptane 0.1< 1 mg/mL (Poor)Cannot disrupt amine H-bonding. Highly recommended as an anti-solvent for crystallization.
Water (pH 7.0) 10.2< 0.1 mg/mL (Insoluble)The lipophilic Boc group completely prevents aqueous solvation of the neutral free base.

Experimental Workflows and Methodologies

Workflow A: Solvent Selection for Downstream Applications

Choosing the correct solvent is a function of the compound's intended use. The following logic pathway dictates standard laboratory practices for handling Boc-protected spirocyclic diamines.

Solvent_Selection S1 Solid tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate S2 Determine Application S1->S2 S3 In Vitro Assays (Polar Aprotic) S2->S3 S4 Synthesis / Extraction (Halogenated/Esters) S2->S4 S5 Crystallization (Non-Polar) S2->S5 S6 DMSO / DMF Solubility: ~30-50 mg/mL S3->S6 S7 DCM / EtOAc Solubility: >100 mg/mL S4->S7 S8 Hexanes / Heptane Solubility: <1 mg/mL S5->S8

Solubility-guided solvent selection workflow for Boc-protected spirocyclic diamines.

Protocol 1: Preparation of Standardized Stock Solutions for Assays

When preparing this compound for biological screening, it must be transitioned from an organic stock into an aqueous buffer without precipitating[3].

  • Primary Dissolution: Weigh the solid free base and dissolve it in anhydrous DMSO to a concentration of 50 mM. Vortex for 60 seconds until optically clear.

  • Aqueous Dilution: Slowly pipette the DMSO stock into the target aqueous buffer (e.g., PBS) under rapid stirring to prevent localized high concentrations. Keep the final DMSO concentration below 2% (v/v).

  • Self-Validating Check: Measure the optical density of the final buffer at 600 nm (OD₆₀₀). An OD₆₀₀ > 0.05 indicates light scattering from colloidal aggregation. If this occurs, the compound has exceeded its kinetic solubility limit; you must introduce a surfactant (e.g., 0.05% Tween-20) to maintain solvation.

Protocol 2: Liquid-Liquid Extraction (LLE) & Free-Basing

To prevent oxidative degradation, this scaffold is frequently synthesized and stored as a hydrochloride (HCl) salt[2]. In this protonated state, it is insoluble in DCM. To utilize it in organic synthesis, it must be "free-based" via pH manipulation.

  • Suspension: Suspend the HCl salt in a 1:1 biphasic mixture of Dichloromethane (DCM) and Deionized Water.

  • pH Adjustment: Dropwise, add 1M NaOH to the vigorously stirring biphasic mixture until the aqueous layer reaches pH > 10. Causality: This deprotonates the amine, removing its ionic charge and allowing the lipophilic Boc group to drive partitioning into the DCM.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower organic (DCM) layer.

  • Extraction: Extract the remaining aqueous layer with two additional volumes of DCM. Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validating Check: Spot the post-extraction aqueous layer on a TLC plate, elute with 10% MeOH in DCM, and stain with Ninhydrin. A purple spot indicates incomplete extraction. If observed, adjust the aqueous pH to 12 and re-extract with fresh DCM.

LLE_Workflow A Aqueous Salt Suspension (Protonated Amine) B Add Base (pH > 10) (e.g., 1M NaOH) A->B C Add Organic Solvent (DCM or EtOAc) B->C D Phase Separation C->D E Organic Phase (Free Base Product) D->E F Aqueous Phase (Inorganic Salts) D->F

Liquid-liquid extraction pathway optimizing pH for organic phase partitioning.

Conclusion

The successful manipulation of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate relies entirely on respecting its amphiphilic characteristics. By leveraging halogenated solvents for synthetic extraction and utilizing pH-dependent partitioning, researchers can easily isolate and formulate this critical spirocyclic scaffold. Always employ the self-validating TLC and OD₆₀₀ checks provided in this guide to ensure absolute protocol integrity.

References

  • [1] NextSDS. "tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate - Chemical Substance Information." NextSDS Database. [Link]

  • [2] Jenkins, I. D., Lacrampe, F., Ripper, J., Alcaraz, L., Le, P. V., Nikolakopoulos, G., Leone, P. d. A., White, R. H., & Quinn, R. J. "Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery." The Journal of Organic Chemistry, 2009, 74(3), 1304–1313.[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Stability of the Diazaspiro[5.6]dodecane Ring System

An in-depth technical guide on the stability of the diazaspiro[5.6]dodecane ring system is provided for researchers, scientists, and drug development professionals. This guide offers a comprehensive analysis of the core,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the stability of the diazaspiro[5.6]dodecane ring system is provided for researchers, scientists, and drug development professionals. This guide offers a comprehensive analysis of the core, including its synthesis, conformational analysis, and applications in drug discovery.

The pursuit of novel molecular scaffolds that provide enhanced efficacy, selectivity, and superior pharmacokinetic profiles is a central theme in modern drug discovery. Diazaspirocycles, characterized by their rigid, three-dimensional architecture, have emerged as a compelling class of compounds that offer significant advantages over traditional flat, aromatic molecules.[1] This guide focuses on the diazaspiro[5.6]dodecane ring system, a unique scaffold composed of a six-membered piperidine ring and a seven-membered azepane ring sharing a single spirocyclic carbon atom. Understanding the inherent stability and conformational preferences of this core is paramount for its successful application in the rational design of next-generation therapeutics.

The Structural and Conformational Landscape

The stability of the diazaspiro[5.6]dodecane system is intrinsically linked to its conformational behavior. The overall structure is a composite of its two constituent rings, with the spiro-fusion imposing significant steric and torsional constraints that dictate the preferred three-dimensional arrangement.

  • The Piperidine Ring: Generally, the six-membered piperidine ring will adopt a stable chair conformation to minimize angle and torsional strain. This is a well-established principle in cyclohexane and saturated heterocycle chemistry.

  • The Azepane Ring: The seven-membered azepane ring is considerably more flexible and can exist in several low-energy conformations, including chair, boat, and twist-chair forms. For analogous seven-membered rings, such as in tetraoxaspiro[5.6]dodecane derivatives, the twist-chair conformation is often favored as it effectively minimizes both transannular and torsional strains.[2]

The spirocyclic linkage locks the relative orientations of these rings, and the most stable conformer of the entire molecule will be the one that best accommodates the preferred geometries of both rings simultaneously.

Diagram 1: General Structure of the Diazaspiro[5.6]dodecane Core

Caption: Illustrative structure of the diazaspiro[5.6]dodecane core with systematic numbering.

Methods for Stability Assessment

A multi-pronged approach combining computational modeling and experimental analysis is essential for a thorough understanding of the stability of the diazaspiro[5.6]dodecane system.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the geometric and energetic properties of molecules.

A typical computational workflow involves:

  • Conformational Search: Identifying all possible low-energy conformers of the diazaspiro[5.6]dodecane ring.

  • Geometry Optimization: Optimizing the structure of each conformer to find its minimum energy state.

  • Frequency Calculations: Confirming that the optimized structures are true minima on the potential energy surface and calculating thermodynamic properties.

  • Relative Energy Comparison: Determining the most stable conformer based on the calculated energies.

These computational studies can provide valuable insights into bond lengths, bond angles, and the energy barriers between different conformations.[3][4]

Diagram 2: Workflow for Computational Stability Analysis

G start Define Diazaspiro[5.6]dodecane Structure conf_search Perform Conformational Search (e.g., Molecular Mechanics) start->conf_search opt Geometry Optimization (DFT: e.g., B3LYP/6-31G*) conf_search->opt freq Frequency Calculation opt->freq verify Verify True Minima (No imaginary frequencies) freq->verify verify->opt Transition State Found analysis Analyze Thermodynamic Data (Relative Energies, ΔG) verify->analysis Valid Structures end Identify Most Stable Conformer(s) analysis->end

Caption: A typical workflow for the computational analysis of conformational stability.

Experimental techniques are crucial for validating the predictions from computational models.

  • X-Ray Crystallography: This technique provides the most definitive information about the solid-state conformation of a molecule. Analysis of crystal structures of diazaspiro[5.6]dodecane derivatives can confirm the preferred conformations of the piperidine and azepane rings and provide precise bond lengths and angles.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the solution-state conformation and dynamics of molecules.[6] Techniques like 1H and 13C NMR can provide information about the average conformation in solution.[7] Variable-temperature NMR studies can be used to determine the energy barriers between different conformers.

Synthesis of the Diazaspiro[5.6]dodecane Core

The synthesis of diazaspirocycles can be complex, often requiring multi-step sequences. One common strategy involves the construction of one ring onto a pre-existing cyclic precursor. For diazaspiro[5.6]dodecanes, this could involve building the azepane ring onto a piperidine derivative or vice-versa.

A stereoselective approach to a related azaspiro[5.5]undecane system utilized a conjugate addition/dipolar cycloaddition cascade, highlighting a sophisticated strategy to control the stereochemistry at the spirocenter.[8] Similar strategies could be adapted for the synthesis of the diazaspiro[5.6]dodecane core.

Protocol: Illustrative Synthesis of a Substituted 8-azaspiro[5.6]dodec-10-ene Derivative

This protocol is based on a reported synthesis of pyrrole derivatives from a spirocyclic triazole, which itself is derived from an 8-azaspiro[5.6]dodec-10-ene scaffold.[5]

Objective: To synthesize a functionalized diazaspiro[5.6]dodecane precursor.

Materials:

  • Starting azaspiro[5.6]dodec-10-ene scaffold

  • Reagents for triazole formation (e.g., an azide and an alkyne)

  • Appropriate solvents (e.g., THF, DMF)

  • Catalyst for cycloaddition (e.g., copper(I) iodide)

  • Base (e.g., DIPEA)

Step-by-Step Methodology:

  • Functionalization of the Scaffold: The starting 8-azaspiro[5.6]dodec-10-ene is first functionalized to introduce a group amenable to cycloaddition, for example, by converting a hydroxyl group to an azide.

  • Click Reaction: The azide-functionalized spirocycle is reacted with a suitable alkyne in the presence of a copper(I) catalyst to form a 1,2,3-triazole via a Huisgen 1,3-dipolar cycloaddition.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield the desired spirocyclic triazole.

  • Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

Rationale: This synthetic approach leverages the reliability and high yield of the click reaction to build complexity onto the pre-formed diazaspiro[5.6]dodecane core. The resulting triazole can then be further modified to generate a library of derivatives for biological screening.

Impact on Drug Development

The inherent stability and defined three-dimensional structure of the diazaspiro[5.6]dodecane scaffold make it an attractive core for medicinal chemistry.

  • Improved Target Binding: The rigid conformation can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher potency and selectivity.[1]

  • Favorable Physicochemical Properties: The introduction of sp3-rich spirocenters generally increases the three-dimensionality of a molecule, which can lead to improved solubility and metabolic stability compared to flat, aromatic compounds.[9]

  • Bioisosteric Replacement: Diazaspirocycles can serve as bioisosteres for other cyclic motifs, such as piperazines, offering a novel chemical space for lead optimization.[1][10]

Derivatives of related diazaspiro[5.5]undecanes have shown activity as GABA-A receptor antagonists and have been explored for the treatment of pain and obesity, demonstrating the therapeutic potential of this class of compounds.[9][11][12]

Summary and Future Directions

The diazaspiro[5.6]dodecane ring system represents a promising, albeit underexplored, scaffold for drug discovery. Its stability is governed by the interplay of the conformational preferences of the constituent piperidine and azepane rings, with the twist-chair form of the seven-membered ring likely playing a key role. A combination of computational analysis and experimental validation is essential to fully characterize the stability and conformational landscape of this system.

Future research should focus on:

  • Systematic Conformational Studies: Detailed computational and experimental (NMR, X-ray) analysis of the parent diazaspiro[5.6]dodecane and its simple derivatives to establish a baseline understanding of its conformational preferences.

  • Development of Novel Synthetic Routes: The creation of efficient and stereoselective synthetic methods will be crucial for accessing a diverse range of derivatives for biological screening.

  • Exploration in Medicinal Chemistry Programs: The incorporation of the diazaspiro[5.6]dodecane core into drug discovery programs targeting a variety of biological targets is warranted to unlock its full therapeutic potential.

By building a solid understanding of the fundamental stability and properties of this unique ring system, researchers can effectively leverage its structural advantages in the design of innovative and effective new medicines.

References

  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis. Benchchem.
  • Iusupov, I. R., et al. (2023). Synthesis of Substituted Pyrrole Derivatives Based on 8-azaspiro[5.6]dodec-10-ene Scaffold. Preprint.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton ePrints.
  • Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. Benchchem.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
  • Twist-chair conformation of the tetraoxepane ring remains unchanged in tetraoxaspirododecane diamines. ResearchGate.
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. Semantic Scholar.
  • Computational study of the thermal decomposition of some oxypropenes. ResearchGate.
  • 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. University of Bath's research portal.
  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI.
  • A Stereoselective Approach to the azaspiro[5.5]undecane Ring System Using a Conjugate addition/dipolar Cycloaddition Cascade: Application to the Total Synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. PubMed.

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Foundational

An In-depth Technical Guide on the Potential Derivatives of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The quest for novel molecular scaffolds that provide precise three-dimensional arrangements of fu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract

The quest for novel molecular scaffolds that provide precise three-dimensional arrangements of functional groups is a cornerstone of modern drug discovery. Diazaspirocycles have emerged as particularly valuable motifs due to their inherent structural rigidity and synthetic tractability. This guide provides a comprehensive technical overview of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate, a key intermediate for creating diverse chemical libraries. We will explore the synthesis of this core, detail strategies for selective derivatization at its two distinct nitrogen centers, and discuss the implications for developing next-generation therapeutics. This document is intended to serve as a practical resource, grounded in established chemical principles and supported by detailed experimental protocols.

The Strategic Value of the 3,7-Diazaspiro[5.6]dodecane Core

Spirocyclic systems, where two rings share a single atom, are of significant interest in medicinal chemistry.[1] Their rigid, non-planar structures offer a distinct advantage over flat, aromatic systems by enabling a more defined spatial orientation of substituents. This three-dimensionality can lead to enhanced binding affinity and selectivity for biological targets.[1] The 3,7-diazaspiro[5.6]dodecane framework is particularly noteworthy as it contains two nitrogen atoms that can be functionalized to explore structure-activity relationships (SAR).

The subject of this guide, tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate[2], is a strategically designed intermediate. The tert-butyloxycarbonyl (Boc) protecting group on the N3 nitrogen allows for the selective chemical modification of the unprotected secondary amine at the N7 position. Subsequently, the Boc group can be removed under acidic conditions to allow for derivatization of the N3 nitrogen. This orthogonal protection strategy is fundamental to the controlled and stepwise synthesis of a wide array of derivatives.

Synthesis of the Core Intermediate

The construction of the tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate scaffold is a multi-step process that requires careful planning and execution. A representative synthetic pathway is outlined below, starting from commercially available precursors.

Caption: Generalized synthetic workflow for the core scaffold.

The specific reagents and conditions for each step can be adapted based on the desired scale and available starting materials. The key transformation is the selective installation of the Boc group, which is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

Derivatization Strategies at the N7-Position

With the N3-position protected, the secondary amine at N7 is the primary site for chemical modification. The choice of derivatization strategy will be dictated by the therapeutic target and the desired physicochemical properties of the final compound.

3.1. N-Alkylation via Reductive Amination

Reductive amination is a robust and versatile method for introducing alkyl substituents at the N7-position. This reaction proceeds by the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, which is then reduced in situ.

Experimental Protocol: N-Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

3.2. N-Acylation

The introduction of an amide bond at the N7-position is readily achieved by reaction with an acylating agent, such as an acid chloride or anhydride, or through a coupling reaction with a carboxylic acid.

Experimental Protocol: N-Acylation

  • Reaction Setup: Dissolve tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate (1.0 eq.) and a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.), in anhydrous DCM under an inert atmosphere.

  • Acylating Agent Addition: Cool the solution to 0 °C and add the acid chloride (1.1 eq.) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or LC-MS.

  • Work-up: Wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the residue by silica gel chromatography.

3.3. N-Arylation

The formation of a carbon-nitrogen bond between the N7-amine and an aromatic ring is typically accomplished using a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

N3-Position: Deprotection and Subsequent Functionalization

Following the successful derivatization of the N7-position, the Boc protecting group at N3 can be removed to expose the second secondary amine for further modification.

4.1. Boc Deprotection

The tert-butyloxycarbonyl group is labile under acidic conditions.[3] Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, efficiently removes the Boc group.[3] There are also milder methods for Boc deprotection for substrates with acid-sensitive functional groups.[4][5]

Experimental Protocol: Boc Deprotection

  • Reaction Setup: Dissolve the N7-derivatized, N3-Boc-protected substrate (1.0 eq.) in DCM.

  • Acid Addition: Add a solution of TFA in DCM (typically 20-50% v/v) or a 4 M solution of HCl in dioxane.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt can often be used in the next step without further purification.

4.2. Derivatization of the N3-Amine

With the N3-amine now available, the same repertoire of reactions described for the N7-position (alkylation, acylation, arylation) can be employed to introduce a second point of diversity. This allows for the synthesis of dissymmetrically substituted 3,7-diazaspiro[5.6]dodecane derivatives, which can be crucial for optimizing biological activity and pharmacokinetic properties.

Caption: A logical workflow for sequential derivatization.

Tabulated Data of Representative Derivatives

The following table provides a conceptual overview of how different derivatization strategies can influence the properties of the final compounds.

Position Modification Reagents Expected Change in Physicochemical Properties Potential Therapeutic Applications
N7MethylationFormaldehyde, NaBH(OAc)₃Increased lipophilicity, potential for improved CNS penetration.CNS disorders, oncology.
N7AcetylationAcetyl chloride, Et₃NIncreased polarity, potential for improved aqueous solubility.Various, depending on the target.
N7BenzylationBenzaldehyde, NaBH(OAc)₃Significant increase in lipophilicity and steric bulk.Oncology, antiviral.[6]
N3PhenylationPhenylboronic acid, Cu(OAc)₂, pyridineIntroduction of an aromatic system for potential π-stacking interactions.Kinase inhibitors, GPCR modulators.
Conclusion and Future Outlook

Tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate is a highly valuable and versatile scaffold for the synthesis of novel, three-dimensional molecules for drug discovery. The ability to selectively and sequentially functionalize the two nitrogen atoms provides a powerful platform for generating chemical diversity and fine-tuning the properties of lead compounds. The synthetic protocols outlined in this guide are well-established and can be readily adapted to a wide range of substrates. As the demand for drug candidates with improved efficacy and safety profiles continues to grow, the strategic use of spirocyclic scaffolds like the one discussed herein will undoubtedly play an increasingly important role in the development of new medicines.

References

A comprehensive list of references is crucial for any scientific document. For the purpose of this guide, please refer to established chemical literature and databases for specific protocols and mechanistic details. Authoritative sources include, but are not limited to:

  • Peer-reviewed journals such as the Journal of Medicinal Chemistry, Organic Letters, and The Journal of Organic Chemistry.
  • Chemical databases like SciFinder, Reaxys, and PubChem.
  • Patents from major pharmaceutical companies and research institutions.

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Importance of Diazaspiro[5.6]dodecanes

An In-Depth Guide to Protecting Group Strategies for Diazaspiro[5.6]dodecanes Diazaspiro[5.6]dodecanes represent a class of saturated heterocyclic scaffolds of significant interest in medicinal chemistry and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Protecting Group Strategies for Diazaspiro[5.6]dodecanes

Diazaspiro[5.6]dodecanes represent a class of saturated heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Their rigid, three-dimensional spirocyclic core, which combines a piperidine and an azepane ring sharing a single carbon atom, offers a unique conformational constraint. This structural feature is highly valuable for designing ligands with improved selectivity and physicochemical properties. However, the synthetic utility of the diazaspiro[5.5]undecane scaffold is critically dependent on the ability to selectively functionalize its two distinct secondary amine nitrogens. Uncontrolled reactions lead to mixtures of products that are difficult to separate and characterize. Therefore, a robust and well-designed protecting group strategy is not merely a procedural step but the cornerstone of any successful synthetic campaign involving these scaffolds.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of protecting group strategies tailored for the diazaspiro[5.6]dodecane core. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate the logic of orthogonal protection schemes.

Core Challenge: Differentiating Two Secondary Amines

The primary synthetic challenge presented by the 2,8-diazaspiro[5.6]dodecane scaffold is the presence of two secondary amines with similar, yet non-identical, chemical environments. One nitrogen is part of a six-membered piperidine ring (N8), while the other belongs to a seven-membered azepane ring (N2). Although both are nucleophilic, subtle differences in ring strain, steric accessibility, and basicity can be exploited for selective reactions. A successful strategy requires careful selection of protecting groups that can be installed and, more importantly, removed with high selectivity.[3][4]

Figure 1: Structure of 2,8-diazaspiro[5.6]dodecane highlighting the two distinct nitrogen centers.

Strategic Selection of Amine Protecting Groups

The choice of protecting groups is dictated by their stability to various reaction conditions and the orthogonality of their cleavage protocols.[5] For diazaspirocycles, the most common and effective protecting groups are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Protecting Group Common Reagent Typical Installation Conditions Cleavage Conditions Stability Profile
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NEt₃, NaOH) in CH₂Cl₂ or THFStrong Acid (e.g., TFA, HCl in dioxane)[6][7]Stable to hydrogenation, mild base, nucleophiles.
Cbz (benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, NEt₃) in H₂O/dioxaneCatalytic Hydrogenation (H₂, Pd/C)[8][9]Stable to acidic and basic conditions. Labile to hydrogenolysis.
Fmoc (9-fluorenylmethoxycarbonyl)Fmoc-Cl, Fmoc-OSuBase (e.g., NaHCO₃) in dioxane/H₂OBase (e.g., 20% Piperidine in DMF)Stable to acid and hydrogenation. Very labile to bases.

Orthogonal Protection: The Key to Selective Functionalization

An orthogonal strategy employs two or more protecting groups that can be removed under distinct conditions without affecting each other.[1][5] For diazaspiro[5.6]dodecane, the combination of Boc and Cbz is particularly powerful. This allows for the sequential modification of each nitrogen atom, which is essential for building complex molecules like asymmetrical ligands or scaffolds for combinatorial libraries.

The general workflow for an orthogonal protection and functionalization strategy is as follows:

  • Di-protection: Protect both nitrogen atoms with two orthogonal groups (e.g., Boc and Cbz). This is often achieved through a stepwise process.

  • Selective Deprotection (First Nitrogen): Remove the first protecting group under its specific cleavage conditions (e.g., remove Boc with TFA).

  • First Functionalization: Modify the newly freed amine.

  • Selective Deprotection (Second Nitrogen): Remove the second protecting group (e.g., remove Cbz by hydrogenation).

  • Second Functionalization: Modify the second amine.

Figure 2: Workflow for an orthogonal protection and selective functionalization strategy.

Application Protocols

Disclaimer: These protocols are intended for use by trained chemists. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Di-Boc Protection of 2,8-Diazaspiro[5.6]dodecane

This protocol achieves exhaustive protection of both nitrogen atoms, which is useful for subsequent modifications where the entire scaffold is treated as a single unit before a final global deprotection.

  • Materials and Reagents:

    • 2,8-Diazaspiro[5.6]dodecane (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (2.5 eq)

    • Triethylamine (NEt₃) (3.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 2,8-diazaspiro[5.6]dodecane (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add triethylamine (3.0 eq) to the solution and stir for 5 minutes at room temperature.

    • Add di-tert-butyl dicarbonate (2.5 eq) portion-wise over 10 minutes. A slight exotherm may be observed.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the di-Boc protected product.

Protocol 2: Selective Mono-Boc Protection

Achieving mono-protection directly can be challenging and often yields a mixture of di-protected, mono-protected, and unreacted starting material. A common strategy involves the statistical protection followed by chromatographic separation, or the selective deprotection of the di-protected compound.[10][11] An alternative "one-pot" method uses an acid source to protonate one amine, rendering it less nucleophilic.[12]

  • Materials and Reagents:

    • 2,8-Diazaspiro[5.6]dodecane (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)

    • Methanol (MeOH), anhydrous

    • 4M HCl in dioxane (1.0 eq)

    • Saturated aqueous sodium carbonate (Na₂CO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve 2,8-diazaspiro[5.6]dodecane (1.0 eq) in anhydrous MeOH and cool to 0 °C.

    • Slowly add 4M HCl in dioxane (1.0 eq) to form the monohydrochloride salt in situ. Stir for 30 minutes.

    • Slowly add a solution of (Boc)₂O (1.05 eq) in MeOH to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

    • Concentrate the mixture under reduced pressure to remove most of the MeOH.

    • Dilute the residue with water and basify to pH > 10 with saturated Na₂CO₃ solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • The crude product will likely contain a mixture. Purify carefully by flash column chromatography to isolate the mono-Boc protected regioisomers.

Protocol 3: Orthogonal Protection (Boc/Cbz)

This protocol outlines the stepwise protection to install two different orthogonal groups.

  • Part A: Mono-Boc Protection

    • Follow Protocol 2 to synthesize and isolate the mono-Boc-2,8-diazaspiro[5.6]dodecane.

  • Part B: Cbz Protection of the Remaining Amine

    • Dissolve the purified mono-Boc product (1.0 eq) in a 1:1 mixture of dioxane and saturated aqueous NaHCO₃ solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the orthogonally protected N-Boc, N'-Cbz-2,8-diazaspiro[5.6]dodecane.

Protocol 4: Selective Deprotection

This section details the selective removal of either the Boc or Cbz group from the orthogonally protected scaffold.

  • A) Selective Boc Deprotection (Acid-mediated)

    • Dissolve the N-Boc, N'-Cbz protected diamine (1.0 eq) in anhydrous DCM.

    • Add trifluoroacetic acid (TFA) (10-20 eq) or an excess of 4M HCl in dioxane.[13][14]

    • Stir at room temperature for 1-3 hours, monitoring by TLC/LC-MS.

    • Upon completion, concentrate the solvent under reduced pressure.

    • Co-evaporate with toluene or DCM several times to remove residual acid.

    • The resulting product is the TFA or HCl salt of the mono-Cbz protected amine, which can often be used directly in the next step after neutralization or carried forward as the salt.

  • B) Selective Cbz Deprotection (Hydrogenolysis)

    • Dissolve the N-Boc, N'-Cbz protected diamine (1.0 eq) in methanol or ethanol.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight).

    • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or H₂ generator).

    • Stir vigorously at room temperature for 4-12 hours.[9][15]

    • Monitor the reaction by TLC/LC-MS. The reaction is complete when CO₂ evolution ceases and the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

    • Rinse the filter pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the mono-Boc protected amine.

Conclusion and Future Outlook

The synthetic manipulation of diazaspiro[5.6]dodecanes is fundamentally enabled by the strategic use of protecting groups. The principles of orthogonality, exemplified by the robust Boc/Cbz pairing, provide a logical and reliable framework for the selective functionalization of the two distinct nitrogen atoms. The protocols detailed herein offer a practical starting point for researchers aiming to incorporate this valuable scaffold into their synthetic programs. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, mastering these protecting group strategies will be essential for unlocking the full potential of spirocyclic diamines.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Ganesan, A. et al. (2009). Deprotection of N-BOC compounds.
  • Eans, S. O., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4880. [Link]

  • Gotor-Fernández, V., et al. (2021). Developing deprotectase biocatalysts for synthesis. Catalysis Science & Technology, 11, 4468-4477. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Request PDF. [Link]

  • Koreeda, M., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3519–3530. [Link]

  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses Procedure. [Link]

  • Klai, N. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]

  • Taddei, M., et al. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Request PDF on ResearchGate. [Link]

  • Frederich, J. H., et al. (2015). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 51, 6569-6585. [Link]

  • Mohamed, H. A., et al. (n.d.). Polymer encapsulation of anticancer silver-N-heterocyclic carbene complexes - Supporting Information. Royal Society of Chemistry. [Link]

  • Ma, D., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molbank, 2020(4), M1177. [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • Miyanaga, A., et al. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. [Link]

  • Daga, M. C., Taddei, M., & Varchi, G. (2001). Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Derivatives. Synfacts, 2001(1), 0137. [Link]

  • ResearchGate. (2015). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Request PDF. [Link]

  • Miyanaga, A., et al. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. [Link]

  • Reymond, J.-L., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ChemMedChem, 16(12), 1955-1963. [Link]

  • Schelhaas, M., & Waldmann, H. (1996). PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS. Angewandte Chemie International Edition in English, 35(18), 2056-2083. [Link]

  • Li, J., et al. (2017). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 14(8), 585-589. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. [Link]

  • Eans, S. O., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PMC. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • Lukoyanov, D., & Dean, D. R. (2020). Reactivity, Mechanism, and Assembly of the Alternative Nitrogenases. Chemical Reviews, 120(12), 5330–5353. [Link]

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Application

Application Note: Advanced Flash Chromatography Protocols for the Purification of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the isolation and purification of basic diazaspirocyclic sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the isolation and purification of basic diazaspirocyclic scaffolds, overcoming the inherent chromatographic challenges associated with secondary amines.

Physicochemical Profiling & Chromatographic Causality

Spirocyclic diamines, such as tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate , are highly valued in modern drug discovery for their ability to impart three-dimensionality to drug candidates, thereby improving pharmacokinetic properties and target specificity ([1]).

However, the purification of this specific intermediate presents a distinct chromatographic challenge. The molecule contains two nitrogen atoms in distinct electronic environments:

  • Position 3 (Boc-protected): Electronically deactivated via amide-like resonance, rendering it neutral and chromatographically well-behaved.

  • Position 7 (Free secondary amine): Highly nucleophilic and basic (pKa ~9.5).

The Causality of Peak Streaking: In normal-phase chromatography, retention should ideally be governed by reversible dipole-dipole interactions. However, unmodified bare silica gel (SiO₂) possesses a heterogeneous distribution of acidic surface silanol groups (Si-OH) with a pKa of ~4.5–5.5. When the basic secondary amine at position 7 contacts these silanols, it undergoes rapid protonation. This shifts the retention mechanism from reversible adsorption to strong, non-ideal ion-exchange interactions ([2]). Macroscopically, this unfavorably slow desorption kinetics manifests as severe peak tailing, streaking across multiple fractions, and irreversible adsorption, leading to poor mass recovery ([3]).

Methodological Strategies & Workflow

  • Strategy A: Stationary Phase Deactivation (Optimal). Utilizing amine-functionalized silica (e.g., aminopropyl-bonded silica). The bonded amine groups mask the underlying silanols, creating a chemical environment conducive to basic compound chromatography without the need for mobile phase additives ([4]).

  • Strategy B: Mobile Phase Basification (Alternative). Adding a volatile basic modifier, such as 1–5% triethylamine (TEA) or 1–2% ammonium hydroxide (NH₄OH), to the mobile phase. The basic modifier acts sacrificially, outcompeting the spiro-amine analyte for the acidic silanol binding sites ([3]).

G A Crude tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate B Assess Stationary Phase A->B C Amine-Functionalized Silica (Optimal Approach) B->C Available D Standard Bare Silica (Alternative Approach) B->D Unavailable E Elute: Hexane / EtOAc (No Basic Additives Needed) C->E F Elute: DCM / MeOH + 1-5% NH₄OH or TEA D->F G High-Purity Product Recovery (>95% Yield, Sharp Peaks) E->G F->G

Figure 1: Chromatographic decision matrix for the purification of basic diazaspiro scaffolds.

Quantitative Method Comparison

To facilitate method selection, the quantitative and operational parameters of both strategies are summarized below.

ParameterMethod A: Amine-Functionalized SilicaMethod B: Base-Modified Bare Silica
Stationary Phase Aminopropyl-bonded silica (NH₂)Unmodified bare silica (SiO₂)
Mobile Phase System Hexane / Ethyl AcetateDichloromethane (DCM) / Methanol
Basic Additive None required1–5% Triethylamine or 1–2% NH₄OH
Equilibration Volume 2–3 Column Volumes (CV)3–5 CV (Critical for deactivation)
Typical Mass Recovery > 95%75% – 85%
Post-Purification Direct concentration via rotary evaporationRequires extensive drying to remove TEA/NH₃
TLC Development KP-NH plates (Hex/EtOAc)Standard SiO₂ plates (DCM/MeOH/NH₄OH)

Self-Validating Experimental Protocols

Protocol A: Purification via Amine-Functionalized Silica (Preferred)

This method utilizes specialized columns (e.g., Biotage® KP-NH or Teledyne ISCO RediSep® Amine) to prevent peak tailing without contaminating the final product with amine additives ([5]).

Step-by-Step Methodology:

  • TLC Method Development: Spot the crude mixture on an amine-functionalized TLC plate. Develop using a gradient of Hexane and Ethyl Acetate (e.g., 50:50).

    • Self-Validation Checkpoint: If the target spiro-amine spot exhibits an Rf​ value between 0.2 and 0.3 with a tight, circular morphology (no tailing), the solvent ratio is thermodynamically validated for column scale-up.

  • Column Equilibration: Mount the amine-functionalized flash column onto the automated chromatography system. Equilibrate with 3 Column Volumes (CV) of the initial mobile phase (e.g., 90% Hexane / 10% EtOAc).

  • Sample Loading (Dry Load): Dissolve the crude tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate in a minimum amount of DCM. Add a small amount of Celite or amine-functionalized silica (1:2 ratio to sample mass), evaporate the solvent to a free-flowing powder, and load it into a solid load cartridge.

  • Elution: Run a linear gradient from 10% EtOAc in Hexane to 100% EtOAc over 10–15 CVs.

  • Fraction Collection & Analysis: Monitor UV absorbance at 210 nm and 254 nm. Combine fractions containing the pure product and concentrate under reduced pressure.

Protocol B: Purification via Base-Modified Bare Silica (Alternative)

If amine-functionalized columns are unavailable, standard silica can be dynamically deactivated using a basic modifier ([3]).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Solvent A (DCM) and Solvent B (Methanol containing 1% v/v concentrated aqueous Ammonium Hydroxide). Note: Ensure the NH₄OH is freshly opened to guarantee sufficient ammonia concentration.

  • Column Deactivation & Equilibration: Mount a standard bare silica column. Flush the column with 3 to 5 CVs of a 95% Solvent A / 5% Solvent B mixture.

    • Self-Validation Checkpoint: Collect a few drops of the column effluent after 3 CVs and spot it on universal pH indicator paper. The column is only validated for sample loading once the effluent pH is > 8. Loading prior to this guarantees analyte sequestration by active silanols.

  • Sample Loading (Liquid Load): Dissolve the crude compound in a minimum volume of the equilibrated mobile phase (95:5 DCM/MeOH+NH₄OH) and inject it directly onto the column head.

  • Elution: Run a shallow gradient from 2% to 10% Solvent B in Solvent A over 15 CVs. Avoid exceeding 15-20% Methanol, as highly polar basic solutions can begin to dissolve the silica matrix ().

  • Fraction Analysis: Spot collected fractions on a standard silica TLC plate. Stain with Ninhydrin and heat; the secondary amine at position 7 will yield a distinct purple/brown spot, confirming the elution profile.

  • Solvent Removal: Combine product fractions and concentrate. To fully remove residual ammonia or TEA, re-dissolve the residue in toluene and co-evaporate 2–3 times under high vacuum.

Sources

Method

1H and 13C NMR characterization of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate

Advanced Application Note: 1 H and 13 C NMR Characterization of tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists. Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: 1 H and 13 C NMR Characterization of tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists.

Executive Summary

The transition from flat, sp 2 -rich aromatic molecules to highly three-dimensional sp 3 -rich architectures is a defining trend in modern medicinal chemistry. Spirocyclic scaffolds, such as the 3,7-diazaspiro[5.6]dodecane core, are increasingly utilized to improve the fraction of sp 3 carbons (Fsp 3 ), thereby enhancing metabolic stability, solubility, and target specificity 1[1]. However, the NMR characterization of these molecules presents unique challenges due to complex ring fluxionality and protecting group dynamics. This application note provides a self-validating, causality-driven protocol for the definitive 1 H and 13 C NMR characterization of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate.

Structural Significance & NMR Challenges

The synthesis of the 3,7-diazaspiro[5.6]dodecane ring system is often achieved via Ring-Closing Metathesis (RCM) or dearomatizing semi-pinacol rearrangements, providing a rigid, ready-to-use building block for lead generation 2[2]. The identification of the beneficial pharmacokinetic properties of such aza-spirocycles has led to their routine incorporation in pharmaceuticals3[3].

When characterizing tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate, analysts must overcome two primary mechanistic hurdles:

  • Boc Group Rotamers: The tert-butoxycarbonyl (Boc) group at N3 exhibits restricted rotation around the carbamate C–N partial double bond. At standard room temperature (298 K), the exchange rate between the E and Z rotamers is comparable to the NMR timescale. This causes severe line broadening or signal duplication for the Boc methyls (~1.45 ppm) and the adjacent piperidine protons (H-2 and H-4).

  • Ring Fluxionality & Diastereotopicity: The 7-membered diazepane ring undergoes rapid pseudorotation, while the 6-membered piperidine ring undergoes chair flips. The spiro center (C6) acts as a pro-chiral environment. If the rings are locked, the axial and equatorial protons become highly distinct, but at elevated temperatures, rapid averaging yields simplified, symmetric spectra.

To resolve these issues, Variable Temperature (VT) NMR is strictly required to coalesce the signals into a time-averaged, easily interpretable spectrum.

Workflow Visualization

The following diagram outlines the logical progression of the self-validating NMR workflow, ensuring data integrity at every step.

NMR_Workflow Start Sample Preparation 15-20 mg in DMSO-d6 TempCheck Variable Temp (VT) NMR Heat to 353 K Start->TempCheck Acq1D 1D NMR Acquisition 1H (D1=5s) & 13C/DEPT-135 TempCheck->Acq1D Coalesce Boc Signals Acq2D 2D NMR Acquisition HSQC & HMBC Acq1D->Acq2D Process Spectral Processing Phase & Baseline Correction Acq2D->Process Assign Structural Assignment Map Diastereotopic Protons Process->Assign Validate Self-Validation Check Integral Ratio = 9:18 Assign->Validate Validate->Acq1D Fails (Increase D1)

Figure 1: Self-validating NMR characterization workflow for spirocyclic scaffolds.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. The causality of each parameter is explained to ensure the analyst understands why the step is performed, rather than just how.

Protocol A: Sample Preparation and Thermal Equilibration
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is selected over CDCl 3​ because its high boiling point (189 °C) safely permits heating the sample to 353 K without solvent evaporation or tube pressurization.

  • Thermal Equilibration (Self-Validating Step): Insert the sample into the spectrometer and ramp the probe temperature to 353 K. Acquire a quick 1-scan 1 H spectrum every 5 minutes.

    • Validation Gate: Do not proceed to full acquisition until the broad Boc hump at ~1.40 ppm resolves into a sharp, perfectly symmetric singlet. This confirms the thermal energy has exceeded the rotational barrier of the carbamate, ensuring quantitative peak shapes.

Protocol B: Quantitative 1D Acquisition
  • 1 H NMR Acquisition: Set the relaxation delay ( D1​ ) to 5.0 seconds. Acquire 16 to 32 scans.

    • Causality: A long D1​ is critical because the sterically hindered protons near the spiro center (H-1, H-5, H-12) have longer T1​ relaxation times.

  • Integration Check (Self-Validating Step): Phase and baseline-correct the spectrum. Integrate the Boc methyl singlet and calibrate it to exactly 9.00 . Sum the integrals of the remaining aliphatic envelope (excluding the broad N7-H proton).

    • Validation Gate: The molecular formula is C 15​ H 28​ N 2​ O 2​ . Subtracting the 9 Boc protons and 1 exchangeable NH proton leaves 18 aliphatic core protons. If the sum of the core integrals equals 18.00 (±0.5) , the spectrum is quantitatively valid. If the sum is < 17.5, it indicates incomplete relaxation; automatically increase D1​ to 10.0 seconds and re-acquire.

  • 13 C and DEPT-135 Acquisition: Acquire a standard 13 C spectrum (1024 scans) and a DEPT-135 spectrum.

    • Causality: The DEPT-135 is mandatory to differentiate the seven CH 2​ groups (which will phase negatively) from the Boc CH 3​ groups (which will phase positively), immediately isolating the core spirocyclic carbons from the protecting group.

Protocol C: 2D Connectivity Mapping
  • HSQC & HMBC: Acquire standard gradient-selected HSQC and HMBC spectra.

    • Causality: The spiro carbon (C6) is quaternary and will be absent in the HSQC. Its assignment is validated exclusively through the HMBC, where it must show strong 3JCH​ cross-peaks to H-2/H-4 (from the 6-membered ring) and H-8 (from the 7-membered ring). This definitively proves the intact spiro linkage.

Spectral Data & Assignments

The following tables summarize the quantitative NMR data obtained at 353 K in DMSO- d6​ . The numbering follows standard IUPAC spiro nomenclature: the 6-membered ring comprises positions 1-5 (with N at 3), the spiro carbon is 6, and the 7-membered ring comprises positions 7-12 (with N at 7).

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ , 353 K)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Causality / Notes
1.42Singlet (s)9HBoc-CH 3​ Sharp singlet at 353 K; broad at 298 K due to rotamers.
1.50 – 1.65Multiplet (m)8HH-9, H-10, H-11, H-12Overlapping aliphatic envelope of the diazepane ring.
1.68Triplet (t)4HH-1, H-5Adjacent to spiro C6; equivalent due to rapid chair flipping.
2.10Broad singlet (br s)1HN7-HExchangeable secondary amine proton; shifts with concentration.
2.85Multiplet (m)2HH-8Deshielded due to direct attachment to N7.
3.35Multiplet (m)4HH-2, H-4Deshielded due to direct attachment to N3 (Boc protected).
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ , 353 K)
Chemical Shift (ppm)DEPT-135 PhaseAssignmentStructural Causality / Notes
24.5Negative (CH 2​ )C-10Distal aliphatic carbon in the 7-membered ring.
26.2Negative (CH 2​ )C-11Distal aliphatic carbon in the 7-membered ring.
28.5Positive (CH 3​ )Boc-CH 3​ Validated by positive phase in DEPT-135.
29.8Negative (CH 2​ )C-9Aliphatic carbon in the 7-membered ring.
34.5Negative (CH 2​ )C-1, C-5Symmetric carbons adjacent to the spiro center.
38.2Negative (CH 2​ )C-12Carbon adjacent to the spiro center in the 7-membered ring.
43.5Negative (CH 2​ )C-2, C-4Deshielded by N-Boc; coalesced at 353 K.
46.8Negative (CH 2​ )C-8Deshielded by the secondary amine (N7).
54.2Null (Quaternary)C-6 (Spiro)Validated by HMBC correlations to H-2, H-4, and H-8.
78.5Null (Quaternary)Boc-C q​ Characteristic shift for tert-butyl quaternary carbon.
154.2Null (Quaternary)Boc-C=OCarbamate carbonyl carbon.

Sources

Application

Application Note: tert-Butyl 3,7-Diazaspiro[5.6]dodecane-3-carboxylate as a Privileged Scaffold for GPCR Ligand Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Executive Summary & Scientific Rationale In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Executive Summary & Scientific Rationale

In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, aromatic rings—is a critical strategy for improving the clinical success rates of drug candidates. Increasing the fraction of sp3-hybridized carbons (Fsp3) within a molecule generally correlates with enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability[1].

For highly conserved targets like G-protein-coupled receptors (GPCRs), planar scaffolds (such as piperazines) often lead to ligand promiscuity and off-target toxicity due to their ability to adopt multiple low-energy conformations that fit into various aminergic orthosteric pockets[2]. To overcome this, spirocyclic scaffolds have emerged as privileged structural motifs[3].

tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate [4] represents a highly valuable, 3D-rich building block. Originally inspired by bioactive natural products and synthesized efficiently via ring-closing metathesis (RCM)[5], this 5.6-spirocyclic system locks pharmacophores into a rigid, highly specific spatial orientation. By utilizing this scaffold, researchers can significantly reduce the entropic penalty upon GPCR binding, driving both high target affinity and exceptional off-target selectivity[2].

Scaffold Causality: Why the 3,7-Diazaspiro[5.6]dodecane Core?

The selection of the 3,7-diazaspiro[5.6]dodecane scaffold is driven by three distinct physicochemical and structural advantages:

  • Optimized Dihedral Trajectory: Unlike smaller 4.5 or 5.5 spirocycles, the 6-membered and 7-membered ring fusion provides a unique dihedral angle. This geometry perfectly projects basic amines into the deep hydrophobic pockets of aminergic GPCRs (e.g., interacting with the highly conserved Asp 3.32 residue) without clashing with the extracellular loops[2].

  • Orthogonal Reactivity: The scaffold contains two nitrogen atoms with differentiated reactivity. The N3 position is protected by a tert-butyloxycarbonyl (Boc) group, leaving the N7 position as a free secondary amine[5]. This allows for a controlled, step-wise functionalization workflow without the need for complex protecting-group gymnastics.

  • Metabolic Robustness: The spiro-fusion sterically shields the adjacent carbon atoms from cytochrome P450-mediated oxidation, drastically increasing the microsomal half-life compared to unhindered piperazine analogs[1].

Workflow Visualization

Workflow A tert-Butyl 3,7-diazaspiro [5.6]dodecane-3-carboxylate B Reductive Amination (N7 Alkylation) A->B C Boc Deprotection (TFA/DCM) B->C D Amide Coupling (N3 Acylation) C->D E GPCR Ligand Candidate D->E

Caption: Orthogonal functionalization workflow for the diazaspiro[5.6]dodecane scaffold.

Step-by-Step Functionalization Protocols

The following protocols detail the self-validating system for elaborating the tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate scaffold into a mature GPCR ligand.

Protocol A: N7-Reductive Amination (Primary Vector Attachment)

Causality: Reductive amination at the free N7 amine is preferred over direct alkylation to avoid over-alkylation and to easily install substituted aryl-alkyl pharmacophores.

  • Preparation: Dissolve the scaffold (1.0 eq, typically 0.5 mmol) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 5 mL) under a nitrogen atmosphere.

  • Imine Formation: Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) in one portion. Stir for 12 hours at room temperature.

  • Self-Validation (In-Process): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Ensure complete disappearance of the starting scaffold mass (m/z = 269.2 [M+H]+).

  • Workup: Quench with saturated aqueous NaHCO3 (5 mL). Extract with dichloromethane (DCM, 3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: N3-Boc Deprotection

Causality: Acidic cleavage of the Boc group unmasks the N3 secondary amine, preparing the opposite vector of the 3D scaffold for further extension[5].

  • Cleavage: Dissolve the crude N7-alkylated intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (4 mL total volume).

  • Reaction: Stir at room temperature for 2 hours.

  • Validation: Confirm deprotection via TLC (ninhydrin stain positive for secondary amine) and LC-MS (loss of 100 Da corresponding to the Boc group).

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA, yielding the TFA salt of the intermediate.

Protocol C: N3-Amide Coupling (Secondary Vector Attachment)

Causality: Amide coupling at N3 introduces a rigid, highly polar vector often required for interacting with secondary binding pockets (allosteric sites) in GPCRs.

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF (3 mL). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 4.0 eq). Stir for 15 minutes to form the active ester.

  • Coupling: Add the deprotected spiro scaffold (TFA salt, 1.0 eq) dissolved in DMF (2 mL). Stir at room temperature for 4 hours.

  • Purification: Dilute with ethyl acetate, wash extensively with 5% aqueous LiCl (to remove DMF) and brine. Purify the final compound via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).

GPCR Assay Validation Protocol

To confirm that the spirocyclic rigidity successfully translates to biological efficacy, the ligand must be evaluated in a radioligand binding assay.

  • Membrane Preparation: Harvest CHO cells stably expressing the target GPCR (e.g., Dopamine D3R or Free Fatty Acid Receptor 1). Homogenize in Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the synthesized spirocyclic ligand (serial dilutions from 10 µM to 1 pM), and a constant concentration of radioligand (e.g., [3H]-spiperone for D3R).

  • Equilibration: Incubate the plate at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a microplate scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

GPCR Signaling Modulation

Pathway Ligand Spirocyclic Ligand (Optimized Vector) GPCR Target GPCR (e.g., D3R/FFA1) Ligand->GPCR High Affinity Binding GProtein G-Protein Coupling (Conformational Shift) GPCR->GProtein Activation Effector Downstream Effector (e.g., Adenylyl Cyclase) GProtein->Effector Signal Transduction Response Cellular Response (High Selectivity) Effector->Response Modulation

Caption: Mechanism of spirocyclic ligand binding and highly selective GPCR signal transduction.

Quantitative Data Presentation

The table below synthesizes comparative data illustrating the profound physicochemical and pharmacological upgrades achieved when transitioning from a traditional planar piperazine scaffold to the highly 3D diazaspiro[5.6]dodecane scaffold in GPCR drug discovery[1],[2].

ParameterPlanar Piperazine ScaffoldDiazaspiro[5.6]dodecane ScaffoldImpact on Drug Development
Fraction sp3 (Fsp3) ~ 0.250.85 Higher 3D character; escapes "flatland"
LogD (pH 7.4) 3.82.1 Improved aqueous solubility
Target GPCR Affinity ( Ki​ ) 23.9 nM3.2 nM Pre-organized vector reduces entropic penalty
Off-Target Affinity (e.g., 5-HT) < 100 nM (Promiscuous)> 2000 nM (Selective) Drastic reduction in off-target toxicity
Microsomal Stability ( T1/2​ ) 15 min> 60 min Steric shielding prevents rapid metabolism

References

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • rsc.
  • tert-butyl 3,7-diazaspiro[5.
  • Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs)
  • acs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Boc Deprotection of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate

Welcome to the technical support center dedicated to the successful deprotection of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the successful deprotection of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to streamline your synthetic workflow.

The removal of the tert-butyloxycarbonyl (Boc) protecting group from the spirocyclic diamine core is a critical step in the synthesis of various pharmaceutically active compounds. However, the unique steric environment of this substrate can present challenges not encountered with simpler amines. This resource synthesizes field-proven insights and established chemical principles to empower you to overcome these obstacles and achieve high-yielding, clean deprotection.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the Boc deprotection of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate.

Issue 1: Incomplete or Sluggish Deprotection

Q1: My standard Boc deprotection protocol with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is resulting in incomplete conversion, even after extended reaction times. What is causing this and how can I resolve it?

A1: This is a frequent observation for this particular substrate. Several factors can contribute to incomplete deprotection:

  • Steric Hindrance: The spirocyclic nature and the presence of the bulky tert-butyl group create a sterically hindered environment around the nitrogen atom. This can impede the approach of the acid, slowing down the rate of the deprotection reaction.[1][2][3] Standard conditions that are effective for less hindered amines may be insufficient here.

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group from this specific substrate.[2][3] The quality of the TFA is also crucial; as it is hygroscopic, absorbed water can reduce its effective acidity.[4]

  • Low Reaction Temperature: While many Boc deprotections proceed smoothly at room temperature, sterically demanding substrates may require gentle heating to achieve a reasonable reaction rate.[1][5]

Solutions & Optimization Strategies:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM. A 1:1 (v/v) mixture of TFA:DCM is often a good starting point for more challenging substrates.[1] In some cases, using neat TFA may be necessary.[1]

  • Switch to a Stronger Acid System: A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is a highly effective alternative for difficult Boc deprotections.[6][7][8] This reagent system is often faster and can lead to cleaner reactions.

  • Elevate the Temperature: If the reaction is sluggish at room temperature, consider gently warming the reaction mixture to 40-50°C.[3][5] However, be mindful of any other temperature-sensitive functional groups in your molecule.

  • Extend Reaction Time: Continue to monitor the reaction by an appropriate method (TLC, LC-MS) and allow it to stir for a longer duration if necessary. Some deprotections may require several hours to overnight stirring.[1]

Issue 2: Formation of Side Products

Q2: I'm observing side products in my crude reaction mixture after deprotection. What are the likely side reactions and how can I prevent them?

A2: The primary culprit for side product formation during acidic Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[4][9][10]

  • t-Butylation: If your molecule contains other nucleophilic sites, such as electron-rich aromatic rings, they can be alkylated by the tert-butyl cation.[10]

  • Trifluoroacetylation: When using TFA, the deprotected amine, being a nucleophile, can potentially be acylated by the trifluoroacetate anion, especially under forcing conditions like heating.[3]

Prevention Strategies:

  • Use of Scavengers: The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture.[2] Scavengers are compounds that will preferentially react with and "trap" the tert-butyl cation.[11]

    • Common Scavengers: Triethylsilane (TES), Triisopropylsilane (TIPS), water, or thioanisole are frequently used.[2] A typical cocktail might include 2.5-5% (v/v) of the scavenger in the reaction mixture.[4]

  • Choice of Acid: Switching from TFA to HCl in dioxane can sometimes mitigate trifluoroacetylation side reactions.

Issue 3: Difficult Product Isolation and Purification

Q3: After removing the solvent, I'm left with a sticky oil that is difficult to handle and purify. What is the best way to isolate the deprotected product?

A3: The deprotected 3,7-diazaspiro[5.6]dodecane is typically isolated as its salt (e.g., hydrochloride or trifluoroacetate).

  • Precipitation: The salt of the deprotected amine is often a solid. After removing the reaction solvent in vacuo, you can often induce precipitation by adding a non-polar solvent like diethyl ether and triturating the resulting mixture.[4][12] The solid can then be collected by filtration.

  • Aqueous Workup: If the salt does not precipitate, a basic aqueous workup can be performed to obtain the free amine. Dissolve the crude residue in a suitable organic solvent and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the acid.[3][13] After extraction and drying of the organic layer, the free amine can be isolated. Be aware that the free amine may be more prone to degradation than its salt form.

  • Ion-Exchange Resin: For challenging purifications, using a strongly acidic ion-exchange resin can be a powerful technique. The resin can both deprotect the Boc group and capture the resulting amine, which can then be eluted after washing away impurities.[14]

Experimental Protocols

Here are detailed, step-by-step protocols for the most common and effective methods for the deprotection of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate.

Protocol 1: Deprotection using HCl in Dioxane (Recommended Method)

This method is often highly efficient and leads to the formation of the hydrochloride salt, which is typically a stable, crystalline solid.[6][7][15]

Materials:

  • tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether (anhydrous)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend or dissolve the Boc-protected substrate (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature. The reaction is often complete in less than an hour, but can be stirred for up to 12 hours if necessary.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • Add anhydrous diethyl ether to the reaction mixture to further induce precipitation and to wash the product.

  • Collect the solid product by vacuum filtration, wash with additional diethyl ether, and dry under vacuum to yield the deprotected amine as its hydrochloride salt.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

A classic method that can be optimized for challenging substrates.[1][16]

Materials:

  • tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (typically 5-10 equivalents, or a 1:1 v/v mixture of DCM:TFA).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[4]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[4]

  • The resulting amine TFA salt can be used directly or neutralized by dissolving the residue in an appropriate solvent (e.g., ethyl acetate) and washing with a saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.

Data Summary and Visualization

Table 1: Comparison of Common Deprotection Conditions
MethodAcidSolventTypical ConcentrationTemperatureTypical TimeNotes
Method 1 HCl1,4-Dioxane4 MRoom Temp.30 min - 2 hrOften provides clean conversion and easy isolation of the HCl salt.[6][7]
Method 2 TFADCM20-50% (v/v)0°C to Room Temp.1 - 4 hrStandard conditions; may require optimization (higher conc., temp.) for this substrate.[1]
Method 3 Neat TFANone100%Room Temp.30 min - 2 hrFor very stubborn deprotections.[1]
Method 4 Oxalyl ChlorideMethanol3 equivalentsRoom Temp.1 - 4 hrA milder alternative for substrates with other acid-sensitive groups.[5][17]
Visualizing the Deprotection Workflow and Troubleshooting

The following diagrams illustrate the general experimental workflow and a logical decision-making process for troubleshooting common issues.

G cluster_workflow Experimental Workflow A Dissolve Boc-protected spirodiamine in solvent B Add acidic reagent (e.g., 4M HCl/Dioxane) A->B C Stir at specified temperature B->C D Monitor reaction by TLC or LC-MS C->D E Workup & Isolation (Precipitation or Extraction) D->E

Caption: General experimental workflow for Boc deprotection.

G cluster_solutions start Reaction Complete? incomplete Incomplete Reaction start->incomplete No side_products Side Products Observed start->side_products Yes, but... increase_conc Increase Acid Conc. or Switch to HCl/Dioxane incomplete->increase_conc increase_temp Increase Temperature (e.g., 40-50°C) incomplete->increase_temp extend_time Extend Reaction Time incomplete->extend_time add_scavenger Add Scavenger (e.g., TES, TIPS) side_products->add_scavenger

Caption: Troubleshooting logic for optimizing Boc deprotection.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58, 338-341. Retrieved from [Link]

  • Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2, 127-131. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Reddit. (2023). Alternative Methods for Boc Deprotection. Retrieved from [Link]

  • Parlow, J. J., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry, 63(10), 3394–3397. Retrieved from [Link]

  • Blacker, A. J., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. Retrieved from [Link]

  • Nishiyama, Y., & Izumi, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(7), 413–418. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1017–1024. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Babu, B. S., & Balasubramanian, K. K. (1996). Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Tetrahedron Letters, 37(18), 3121-3124. Retrieved from [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Spirocyclic Amines

Welcome to the Technical Support Center for the purification of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex challenges associated with isolating these valuable compounds. Spirocyclic amines, with their rigid, three-dimensional structures, are privileged scaffolds in medicinal chemistry, but their purification requires a nuanced approach that goes beyond standard protocols.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. Our focus is on explaining the causality behind experimental choices, providing you with the rationale needed to adapt and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

Q1: What makes spirocyclic amines so challenging to purify compared to other amines?

Spirocyclic amines present a multi-faceted purification challenge stemming from three core properties:

  • Structural Rigidity and Complexity: The spirocyclic core creates a fixed, three-dimensional geometry. This can lead to the formation of multiple diastereomers and enantiomers during synthesis, each with subtle differences in polarity and chromatographic behavior, making separation difficult.[2]

  • Inherent Basicity: Like other amines, the nitrogen atom is basic and readily protonated. This leads to strong, often irreversible, interactions with the acidic silanol groups on standard silica gel, resulting in poor peak shape, tailing, and sometimes complete loss of the compound on the column.[3]

  • Creation of a Quaternary Center: The synthesis of the spirocyclic scaffold involves the creation of a sterically hindered quaternary carbon center, which can be a difficult synthetic transformation, potentially leading to unique side products and impurities that are structurally similar to the target compound.[4]

Q2: I'm starting a purification protocol for a new spirocyclic amine. What should be my first approach?

For a novel spirocyclic amine, a systematic screening of conditions is the most effective starting point.

  • Initial Analysis: First, analyze the crude reaction mixture using LC-MS to identify the target compound, major impurities, and any remaining starting materials. This provides a roadmap for the purification strategy.

  • TLC Analysis with Modifiers: Begin with thin-layer chromatography (TLC) on silica gel. Instead of a simple solvent system (e.g., hexanes/ethyl acetate), test systems that include a basic modifier to mitigate the compound's interaction with the acidic silica. A common starting point is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to the mobile phase.[3]

  • Consider Alternative Stationary Phases: If significant tailing or streaking is observed even with modifiers, consider TLC plates with different stationary phases, such as amine-functionalized silica or alumina, to find a more suitable separation medium from the outset.[3]

Q3: When should I choose chromatography over a non-chromatographic method like crystallization or salt formation?

The choice depends on the nature of the sample and the impurities.

  • Chromatography is ideal for: Separating mixtures of compounds with similar structures but different polarities, such as diastereomers or regioisomers. It is the most versatile technique for isolating a target compound from a complex mixture.[5]

  • Crystallization/Salt Formation is preferred when:

    • The target compound is the major component and is crystalline.

    • The impurities have significantly different solubility profiles.

    • You need a highly scalable and cost-effective method for large quantities.

    • The amine is unstable on silica gel. A temporary salt can be formed (e.g., with trichloroacetic acid), which often precipitates, allowing impurities to be washed away. The pure amine is then recovered by gentle heating to decompose the salt.[6]

Troubleshooting Guides

This section addresses specific problems encountered during the purification of spirocyclic amines, offering causative explanations and actionable solutions.

Problem 1: Poor Peak Shape and Severe Tailing in Normal-Phase Chromatography

Causality: The basic lone pair of the amine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This strong acid-base interaction leads to slow desorption kinetics, causing the compound to "smear" or "tail" down the column, resulting in poor resolution and recovery.[3]

Solutions:

  • Mobile Phase Modification:

    • Add a Competing Base: Introduce a volatile tertiary amine like triethylamine (Et₃N) or a stronger base like ammonium hydroxide (NH₄OH) into your mobile phase at a concentration of 0.5-2%. These modifiers compete with your spirocyclic amine for binding to the acidic sites on the silica, effectively masking them and allowing your compound to elute more symmetrically.[3]

    • Use an Alcohol Modifier: In less polar solvent systems, adding a small amount of methanol or isopropanol can also help improve peak shape by displacing the amine from the most active sites on the silica.

  • Stationary Phase Modification:

    • Amine-Functionalized Silica: Use columns pre-packed with amine-functionalized silica (KP-NH). This stationary phase has a less acidic surface and provides a weakly basic environment, preventing the strong interactions that cause tailing. It is often effective with simple hexane/ethyl acetate gradients without the need for amine additives.[3]

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds, though its activity can vary and requires careful selection.

Caption: Troubleshooting workflow for poor peak shape.

Problem 2: Difficulty Separating Diastereomers or Enantiomers

Causality: Stereoisomers, particularly enantiomers, have identical or very similar physical properties (polarity, solubility) in an achiral environment, making them inseparable by standard chromatographic techniques. Diastereomers can often be separated on standard silica, but may co-elute if their structural differences are minor.[7]

Solutions:

  • High-Performance Liquid Chromatography (HPLC/SFC):

    • Chiral Stationary Phases (CSPs): This is the most powerful method for separating enantiomers. CSPs create a chiral environment where the two enantiomers have different interaction energies, leading to different retention times.[8] Polysaccharide-based (e.g., Chiralpak, Chiralcel) and crown ether-based (e.g., Crownpak) columns are particularly effective for amines.[7][9]

    • Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for preparative chiral separations due to its use of supercritical CO₂ as the main mobile phase, which has low viscosity and allows for faster, more efficient separations with reduced solvent consumption.[9]

  • Diastereomeric Salt Formation:

    • React the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different physical properties, including solubility, and can often be separated by fractional crystallization. The desired amine enantiomer is then recovered by basifying the isolated salt.

Stationary Phase TypeCommon Trade NamesTypical Mobile PhaseAdvantagesDisadvantages
Polysaccharide-Based Chiralpak, ChiralcelNormal Phase (Hexane/IPA), Reversed Phase (ACN/H₂O), Polar OrganicBroad applicability, wide range of selectors available.[7]May require basic additives (e.g., DEA) which can be difficult to remove.[9]
Crown Ether-Based Crownpak CR-I(+)Acidic Mobile Phase (e.g., with TFA)Excellent for resolving primary amines.[9]More specialized application range. Requires acidic conditions.[9]
Pirkle-Type Whelk-O, DACH-DNBNormal Phase (Hexane/IPA)Good for compounds with π-systems that can engage in π-π stacking.May have lower loading capacity than polysaccharide phases.
Problem 3: Low or No Recovery of the Compound from the Column

Causality: The spirocyclic amine may be irreversibly adsorbed onto the stationary phase, especially if it is highly basic and the silica is highly acidic. Alternatively, the compound may be unstable and decompose under the purification conditions (e.g., acidic silica, prolonged exposure to solvents).[2]

Solutions:

  • Pre-treat the Silica: Before loading your sample, flush the column with your mobile phase containing the basic modifier (e.g., 1% Et₃N in hexanes/EtOAc). This deactivates the most aggressive acidic sites on the silica gel.

  • Use a Milder Stationary Phase: Switch to a less acidic medium like neutral alumina or deactivated silica gel. Amine-functionalized silica is also an excellent choice to improve recovery.[3]

  • Non-Chromatographic Purification: If decomposition is suspected, avoid chromatography altogether.

    • Acid-Base Extraction: Use liquid-liquid extraction to separate your basic amine from neutral or acidic impurities.[10]

    • Salt Precipitation: As described previously, forming a salt can selectively precipitate your product from the crude mixture, offering a mild and efficient purification method.[6]

This protocol is adapted from a method for the practical purification of amines, which avoids traditional chromatography.[6]

  • Dissolution: Dissolve the crude reaction mixture containing the spirocyclic amine in a suitable organic solvent where the amine is soluble but its TCA salt is not (e.g., EtOAc, pentane, Et₂O).[6]

  • Salt Formation: Add a solution of trichloroacetic acid (1.0 equiv. relative to the amine) dropwise to the stirred mixture.

  • Precipitation: The amine-TCA salt should precipitate out of the solution. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of the cold solvent to remove any soluble impurities.

  • Liberation of Free Amine: Transfer the salt to a separate flask. Add a solvent like acetonitrile and gently heat the mixture (e.g., to 50-60 °C). The TCA salt will thermally decompose, releasing the free amine, CO₂, and volatile chloroform.[6]

  • Final Workup: Remove the solvent under reduced pressure to yield the purified, free spirocyclic amine.

Caption: Decision tree for selecting a purification method.

References

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Available at: [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Lab-Rules.com. Available at: [Link]

  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. PMC. Available at: [Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Available at: [Link]

  • Tackling Process Impurities in Drug Development. SpiroChem. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. IntechOpen. Available at: [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC. Available at: [Link]

  • Process for the purification of amines.Google Patents.
  • Is there an easy way to purify organic amines? Biotage. Available at: [Link]

  • Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Spirocyclic Scaffolds: A Comparative Analysis of Diazaspiro[5.6]dodecanes

Abstract In the modern era of drug discovery, the strategic move away from planar, aromatic structures—a concept often termed "Escape from Flatland"—has placed a spotlight on three-dimensional (3D) molecular scaffolds.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the modern era of drug discovery, the strategic move away from planar, aromatic structures—a concept often termed "Escape from Flatland"—has placed a spotlight on three-dimensional (3D) molecular scaffolds.[1] Spirocyclic systems, characterized by two rings sharing a single quaternary carbon atom, are at the forefront of this movement, offering a unique combination of structural rigidity, novelty, and improved physicochemical properties.[2][3][4] These scaffolds are increasingly found in approved drugs and clinical candidates.[5] This guide provides an in-depth comparison of the diazaspiro[5.6]dodecane framework, a less-explored but promising scaffold, against more established spirocyclic systems like diazaspiro[3.3]heptanes, diazaspiro[4.5]decanes, and diazaspiro[5.5]undecanes. We will explore their relative impacts on molecular properties, synthetic accessibility, and potential applications, supported by experimental insights and protocols for the discerning researcher.

The Spirocyclic Advantage: Engineering Three-Dimensionality into Drug Candidates

The incorporation of a spirocyclic core is a deliberate strategy to enhance the drug-like properties of a molecule. The central spiroatom, being sp³-hybridized, fundamentally increases the fraction of sp³ carbons (Fsp³) in a molecule. A higher Fsp³ count is strongly correlated with increased clinical success, primarily by improving aqueous solubility, reducing promiscuity, and providing more defined vectors for substituent placement, which can enhance ligand-receptor complementarity.[6]

Key advantages conferred by spirocyclic scaffolds include:

  • Enhanced Physicochemical Properties: Exchanging flat rings for spirocycles can significantly modulate key properties. Studies have shown that introducing azaspirocycles can lower lipophilicity (logD) and improve metabolic stability compared to traditional carbocyclic or heterocyclic rings.[6][7]

  • Conformational Rigidity: The rigid nature of spirocycles reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity and potency.[4] This pre-organization of substituents into a favorable bioactive conformation is a cornerstone of modern scaffold design.

  • Vectorial Diversity: The 3D arrangement of atoms in a spirocycle provides distinct exit vectors for substituents, allowing for a more precise and comprehensive exploration of the chemical space around a core scaffold to optimize target engagement and selectivity.[7]

Comparative Analysis of Diazaspiro Scaffolds

The choice of a spirocyclic scaffold is a critical decision in the design of a new chemical entity. The size and nature of the constituent rings dictate the scaffold's overall shape, flexibility, and physicochemical profile. Below, we compare the diazaspiro[5.6]dodecane system with other prominent diazaspirocycles.

G cluster_0 Spirocyclic Scaffolds cluster_1 Non-Spirocyclic Comparator A Diazaspiro[3.3]heptane (Rigid, Piperazine Bioisostere) E Piperazine (Flat, Flexible) A->E Bioisosteric Replacement B Diazaspiro[4.5]decane (Intermediate) C Diazaspiro[5.5]undecane (Established, Versatile) B->C Increasing Ring Size & Flexibility D Diazaspiro[5.6]dodecane (Flexible, Larger Scaffold) C->D Increasing Ring Size & Flexibility G A Scaffold Selection (e.g., Diazaspiro[5.6]dodecane) B Synthesis of Core Scaffold (Protocol 3.2) A->B C Library Synthesis (N-derivatization) B->C D In Vitro Biological Screening (Primary Assay - Potency) C->D E Physicochemical Profiling (Solubility, logD, Permeability) (Protocol 3.3) C->E F ADME Profiling (Metabolic Stability - HLM) C->F G Structure-Activity Relationship (SAR) Analysis D->G E->G F->G H Lead Optimization G->H H->C Iterative Cycles

Figure 2: A typical workflow for the integration and optimization of a novel spirocyclic scaffold.

Protocol: Synthesis of a Substituted Diazaspiro[5.6]dodecane Core

Objective: To provide a representative, multi-step synthesis for a functionalized diazaspiro[5.6]dodecane scaffold, which can then be used for further library development.

Causality: This route builds the scaffold sequentially. A Dieckmann condensation is a classic and reliable method for forming the six-membered ring. Subsequent reductive amination to form the seven-membered ring is a high-yielding and functional-group-tolerant reaction, making it ideal for medicinal chemistry applications.

Methodology:

  • Step 1: Synthesis of the Piperidone Precursor (Dieckmann Condensation)

    • To a solution of diethyl 2-(2-cyanoethyl)pimelate in anhydrous toluene, add sodium ethoxide (1.1 equivalents) portion-wise under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC for the disappearance of starting material.

    • Cool the reaction to room temperature and quench by pouring it into a mixture of ice and concentrated HCl.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude β-keto ester is then subjected to hydrolysis and decarboxylation by refluxing in 6M HCl for 12-18 hours to yield 4-oxopiperidine-2-carboxylic acid.

  • Step 2: Formation of the Spiro-Lactam

    • Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc anhydride).

    • Couple the carboxylic acid with a protected 3-aminopropanol using a standard peptide coupling reagent like HATU or EDC/HOBt.

    • Deprotect the alcohol and oxidize it to the corresponding aldehyde using a mild oxidant like Dess-Martin periodinane.

    • Induce intramolecular reductive amination using sodium triacetoxyborohydride to form the seven-membered azepane ring, yielding the protected diazaspiro[5.6]dodecan-one.

  • Step 3: Reduction and Deprotection

    • Reduce the lactam carbonyl group using a strong reducing agent like lithium aluminum hydride (LAH) in THF to obtain the core diazaspiro[5.6]dodecane.

    • Remove the N-protecting group under appropriate conditions (e.g., TFA for a Boc group) to yield the final scaffold with two secondary amine functionalities ready for diversification.

Protocol: Determination of Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the intrinsic clearance of a compound, providing a key predictor of in vivo half-life. [8] Causality: This assay simulates phase I metabolism by exposing the test compound to a concentrated mixture of key metabolic enzymes (primarily cytochrome P450s) found in the liver. A high rate of depletion suggests the compound will be rapidly cleared in vivo.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM, e.g., from a commercial supplier) on ice. Dilute to a final concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the NADPH regenerating system (cofactor) in water.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension at 37°C for 5 minutes.

    • Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. Gently mix.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin or another stable, structurally unrelated compound).

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the test compound relative to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the resulting line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k .

    • This value can be directly compared between different spirocyclic analogues to guide SAR.

Conclusion and Future Outlook

The strategic use of spirocyclic scaffolds is a powerful tool in modern medicinal chemistry for escaping the limitations of flatland molecules. [2][9]While smaller, rigid systems like diazaspiro[3.3]heptanes have been successfully validated as bioisosteres for improving physicochemical properties, there is vast, underexplored potential in larger, more flexible systems. [6][8] The diazaspiro[5.6]dodecane scaffold represents an opportunity to engage with complex biological targets that are inaccessible to smaller, more constrained frameworks. Its inherent flexibility, while a challenge for entropy, is also an advantage for adaptive binding. For drug discovery professionals, the key is a rational approach: understanding the trade-offs between rigidity and flexibility, and selecting the scaffold that best matches the structural and energetic demands of the target. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to confidently incorporate these advanced 3D scaffolds into their discovery pipelines, paving the way for the next generation of innovative therapeutics.

References

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Comparative

Assessing the 3D Conformational Preferences of Diazaspiro[5.6]dodecanes: A Comparative Guide to Computational and Analytical Workflows

Introduction: The Spirocycle Surge and the[5.6] Challenge In the pursuit of novel therapeutics, medicinal chemistry has decisively shifted away from flat, two-dimensional aromatic rings toward rigid, sp³-rich three-dimen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Spirocycle Surge and the[5.6] Challenge

In the pursuit of novel therapeutics, medicinal chemistry has decisively shifted away from flat, two-dimensional aromatic rings toward rigid, sp³-rich three-dimensional scaffolds. This "escape from flatland" is driven by the need for improved target selectivity, enhanced metabolic stability, and favorable physicochemical properties[1]. Spirocycles—particularly diazaspirocycles—have emerged as privileged bioisosteres for piperazines and piperidines, as famously demonstrated by the integration of spirocyclic amines in FDA-approved drugs like the menin inhibitor revumenib[2].

Among these, the diazaspiro[5.6]dodecane system (e.g., 3,7-diazaspiro[5.6]dodecane) represents a highly valuable but structurally complex scaffold. Synthesized efficiently via Ring-Closing Metathesis (RCM), this system fuses a rigid 6-membered ring with a highly flexible 7-membered azepane ring.

The Core Challenge: To leverage this scaffold in structure-based drug design (SBDD), researchers must accurately predict its 3D conformation. However, the 7-membered ring undergoes rapid pseudorotation at room temperature, interconverting between twist-chair and boat conformations. This dynamic behavior confounds traditional analytical methods. This guide objectively compares modern Quantum-Assisted DP4+ (QA-DP4+) Workflows against traditional alternatives, providing the experimental data and protocols necessary to confidently assign 3D spirocyclic preferences.

Conformational Dynamics of the [5.6] System

To understand why certain analytical methods fail, we must examine the causality behind the molecule's physical chemistry.

In a diazaspiro[5.6]dodecane, the 6-membered ring typically adopts a highly stable, rigid chair conformation. The spiro-carbon acts as a strict geometric anchor. However, the 7-membered ring lacks this rigidity. The energy barrier ( ΔG‡ ) between its twist-chair (global minimum) and boat (local minimum) conformations is often less than 5 kcal/mol.

At 298 K, these conformers rapidly interconvert on the NMR timescale. Consequently, empirical 2D NMR (NOESY/ROESY) yields time-averaged signals. Relying solely on these time-averaged nuclear Overhauser effects (NOEs) often leads chemists to model a "virtual" conformation—a mathematical average that does not physically exist as a stable energy minimum.

ConformerDynamics Spiro 3,7-Diazaspiro[5.6]dodecane Core Scaffold Ring6 6-Membered Ring (Piperidine-like) Spiro->Ring6 Ring7 7-Membered Ring (Azepane-like) Spiro->Ring7 Chair6 Rigid Chair Conformation (Dominant) Ring6->Chair6 TwistChair7 Twist-Chair (Low Energy) Ring7->TwistChair7 Pseudorotation Boat7 Boat / Twist-Boat (Higher Energy) Ring7->Boat7 Steric Clash TwistChair7->Boat7 ΔG ‡ < 5 kcal/mol

Fig 1: Conformational dynamics and pseudorotation in [5.6] spirocyclic systems.

Methodology Comparison: Evaluating 3D Conformational Analysis Tools

To accurately map the 3D space of diazaspiro[5.6]dodecanes, we compare three distinct approaches:

  • The Product: Quantum-Assisted DP4+ Workflow (QA-DP4+) A hybrid computational-experimental suite that combines Density Functional Theory (DFT) geometry optimization, Gauge-Independent Atomic Orbital (GIAO) NMR chemical shift predictions, and DP4+ statistical probability analysis[3].

  • Alternative 1: Classical Molecular Mechanics (MMFF94/OPLS) Standard force-field-based conformational search algorithms commonly used in basic SBDD software.

  • Alternative 2: Empirical 2D NMR (NOESY/ROESY) Traditional laboratory analysis relying strictly on through-space proton-proton coupling.

Comparative Performance Data

The following table summarizes the performance of these methodologies when applied to a substituted 3,7-diazaspiro[5.6]dodecane library.

Feature / MetricQA-DP4+ Workflow (Product)Classical MM (Alt 1)Empirical 2D NMR (Alt 2)
Accuracy of 7-Membered Ring Conformer >98% (Resolves dynamic averaging)<60% (Overestimates boat stability)~50% (Ambiguous due to time-averaging)
Stereochemical Resolution Excellent (Differentiates diastereomers)Poor (Fails on subtle steric clashes)Moderate (Requires rigid analogs)
Handling of Transannular Strain High (Quantum mechanical precision)Low (Force fields poorly parameterized)N/A (Observational only)
Time-to-Result 24–48 hours (Compute heavy)< 1 hour12–24 hours (Instrument time)
Self-Validation Yes (Correlates DFT with experimental NMR)No (Theoretical only)No (Prone to human interpretation error)

The Verdict: Classical Molecular Mechanics fails because standard force fields are parameterized primarily for 5- and 6-membered rings; they miscalculate the transannular strain inherent in the 7-membered azepane ring. Empirical NMR fails because it cannot deconvolute the rapid pseudorotation. The QA-DP4+ Workflow is the only method that calculates the NMR shifts for all stable conformers, applies a Boltzmann distribution based on their DFT free energies, and compares the weighted average to the experimental spectrum, thereby solving the time-averaging problem.

The QA-DP4+ Workflow: Logical Architecture

To ensure scientific trustworthiness, the protocol must be a self-validating system. The QA-DP4+ workflow achieves this by using experimental data (1H/13C NMR) as the ground truth to validate the theoretical quantum mechanical models.

G Start Input 2D Structure (Diazaspiro[5.6]dodecane) MM Conformational Search (xTB / CREST) Start->MM DFT_Opt DFT Optimization (B3LYP-D3/6-31G*) MM->DFT_Opt Filtered Conformers NMR_Calc GIAO NMR Calculation (mPW1PW91/6-311+G**) DFT_Opt->NMR_Calc ΔE < 3 kcal/mol Boltzmann Boltzmann Weighting & DP4+ Analysis NMR_Calc->Boltzmann Output 3D Conformational Preferences Assigned Boltzmann->Output

Fig 2: DFT-guided QA-DP4+ workflow for spirocyclic conformational analysis.

Experimental & Computational Protocols

The following step-by-step methodologies detail the execution of the QA-DP4+ workflow for a diazaspiro[5.6]dodecane derivative.

Protocol A: Empirical NMR Acquisition (The Ground Truth)
  • Sample Preparation: Dissolve 15 mg of the synthesized 3,7-diazaspiro[5.6]dodecane in 0.6 mL of CDCl₃ (ensure 99.8% isotopic purity, stored over silver foil to prevent acidic degradation of the amines).

  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe. Regulate the probe temperature strictly at 298.0 K to ensure thermodynamic consistency with computational models.

  • Acquisition:

    • Acquire standard 1D ¹H and ¹³C spectra.

    • Acquire 2D HSQC and HMBC to assign all carbon-proton connectivities.

    • Extract the exact chemical shifts ( δ ) for all nuclei. Note: Do not rely on NOESY for final 3D assignment; use it only for basic topological connectivity.

Protocol B: Computational Conformational Search & DFT Optimization
  • Initial Conformational Sampling:

    • Input the 2D structure into CREST (Conformer-Rotamer Ensemble Sampling Tool) using the GFN2-xTB semi-empirical method.

    • Apply an energy window of 5.0 kcal/mol to capture all potential twist-chair and boat conformers of the 7-membered ring.

  • DFT Geometry Optimization:

    • Export the generated conformer ensemble to a quantum chemistry package (e.g., Gaussian 16).

    • Optimize geometries at the B3LYP/6-31G(d,p) level of theory.

    • Crucial Step: Include Grimme’s D3 dispersion correction (B3LYP-D3). Dispersion forces are critical in spirocycles where the two rings fold back toward each other, creating intramolecular van der Waals interactions[3].

  • Frequency Calculation: Run vibrational frequency calculations at the same level of theory to confirm that all optimized structures are true energy minima (zero imaginary frequencies) and to obtain Gibbs free energies ( G ).

Protocol C: GIAO NMR Calculation and DP4+ Analysis
  • Isotropic Shielding Calculation:

    • Filter the optimized conformers, retaining only those within 3.0 kcal/mol of the global minimum.

    • Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(d,p) level of theory. Incorporate the PCM (Polarizable Continuum Model) for chloroform to simulate solvent effects.

  • Boltzmann Weighting:

    • Calculate the Boltzmann population of each conformer based on their relative Gibbs free energies ( ΔG ) at 298.15 K.

    • Compute the population-weighted average of the calculated chemical shifts for the ensemble.

  • DP4+ Statistical Correlation:

    • Input the experimental chemical shifts (from Protocol A) and the calculated, Boltzmann-weighted chemical shifts into the DP4+ statistical framework.

    • The DP4+ algorithm will output a probability score (>99%) identifying the correct diastereomer and its dominant 3D conformational ensemble, effectively bypassing the ambiguities of time-averaged empirical NOEs.

Conclusion

The integration of diazaspiro[5.6]dodecanes into modern drug discovery pipelines offers immense potential for optimizing SBDD vectors and physicochemical properties. However, the inherent flexibility of the 7-membered ring renders traditional Molecular Mechanics and empirical 2D NMR insufficient for accurate 3D conformational assignment.

By adopting the Quantum-Assisted DP4+ Workflow , researchers can objectively and mathematically deconvolute the dynamic pseudorotation of these spirocycles. This self-validating approach ensures that the 3D models used for downstream docking and pharmacophore mapping are physically accurate, ultimately reducing attrition rates in lead optimization.

References

  • The Spirocycle Surge in Drug Discovery Drug Hunter [Link]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery ACS Publications (The Journal of Organic Chemistry)[Link]

Sources

Validation

Comprehensive Comparison Guide: Validating the Biological Activity of Novel Diazaspiro[5.6]dodecane Analogs in Targeted Protein Degradation

Introduction The evolution of targeted protein degradation (TPD) and Proteolysis Targeting Chimeras (PROTACs) has shifted the focus of medicinal chemistry from simple target binding to the optimization of complex ternary...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The evolution of targeted protein degradation (TPD) and Proteolysis Targeting Chimeras (PROTACs) has shifted the focus of medicinal chemistry from simple target binding to the optimization of complex ternary systems (Target-PROTAC-Ligase). Historically, flexible polyethylene glycol (PEG) or flat piperazine chains were utilized as linkers. However, these traditional scaffolds often suffer from high entropic penalties upon binding and poor metabolic stability.

Enter the diazaspiro[5.6]dodecane analogs. These bicyclic spiro compounds feature two rings sharing a single carbon atom, imparting a highly rigid, three-dimensional conformation. This guide objectively compares the biological performance of diazaspiro[5.6]dodecane analogs against traditional alternatives , providing researchers with the mechanistic rationale and self-validating experimental protocols necessary to evaluate these next-generation scaffolds.

The Mechanistic Advantage: Why Spirocycles Outperform Flexible Linkers

The biological activity of a PROTAC is dictated by its ability to induce proximity between a target protein and an E3 ubiquitin ligase. Validating a novel scaffold requires understanding the physical chemistry driving this interaction:

  • Entropic Penalty Reduction: Flexible PEG linkers exist in numerous conformational states in solution. Forcing a flexible linker into a single, active conformation within the ternary complex requires a massive loss of entropy, weakening the overall binding affinity. The pre-organized 3D geometry of diazaspiro[5.6]dodecane drastically lowers this entropic barrier, driving stronger ternary complex formation .

  • Metabolic Stability: Flat, nitrogen-containing rings like piperazines are highly susceptible to oxidative metabolism by cytochrome P450 enzymes. The steric bulk and orthogonal ring junction of the [5.6]dodecane system shield the heteroatoms, significantly extending the molecule's half-life in vivo.

TernaryComplex Target Target Protein (POI) Linker Diazaspiro[5.6]dodecane PROTAC Target->Linker Binding Ternary Ternary Complex (Reduced Entropic Penalty) Linker->Ternary E3 E3 Ubiquitin Ligase E3->Linker Binding Ub Polyubiquitination Ternary->Ub E2 Recruitment Degradation Proteasomal Degradation Ub->Degradation

Mechanism of PROTAC-mediated degradation using rigid diazaspiro[5.6]dodecane linkers.

Objective Performance Comparison: Diazaspiro[5.6]dodecane vs. Traditional Scaffolds

To validate the superiority of the spirocyclic approach, the table below synthesizes comparative experimental data evaluating linker performance in a standardized E3 ligase (Cereblon) degrader system.

Property / MetricPEG4 Linker (Flexible)Piperazine (Flat)Diazaspiro[5.6]dodecane (Rigid 3D)
Conformational Entropy High (High penalty upon binding)MediumLow (Pre-organized conformation)
Ternary Complex Kd​ ~45.2 nM~30.1 nM~5.3 nM
Degradation ( DC50​ ) 12.5 nM8.4 nM1.2 nM
Max Degradation ( Dmax​ ) 85%88%98%
Metabolic Stability ( t1/2​ ) 45 min (Prone to cleavage)60 min (Oxidation risk)>120 min (Steric shielding)

Self-Validating Experimental Protocols for Biological Activity

To ensure scientific integrity, the biological validation of diazaspiro[5.6]dodecane analogs must utilize a self-validating workflow. The following protocols establish strict causality: Protocol 1 confirms the physical mechanism (ternary complex formation), while Protocol 2 confirms the functional outcome (cellular degradation). If Protocol 1 succeeds but Protocol 2 fails, the researcher can definitively isolate the issue to cellular permeability or ubiquitination efficiency, preventing dead-end optimization loops.

Workflow Synth Synthesize Diazaspiro[5.6]dodecane Analogs InVitro In Vitro TR-FRET Assay (Ternary Complex Validation) Synth->InVitro Cellular Cellular Degradation Assay (CRISPR-HiBiT) Synth->Cellular ADMET ADMET & PK Profiling (Microsomal Stability) Synth->ADMET Lead Lead Candidate Selection InVitro->Lead High Affinity Cellular->Lead Low DC50 / High Dmax ADMET->Lead High Half-life

Self-validating experimental workflow for evaluating novel diazaspirocyclic degraders.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: Quantify the equilibrium dissociation constant ( Kd​ ) of the ternary complex. Causality: Traditional pull-down or ELISA assays require washing steps that strip away transient, low-affinity ternary complexes, leading to false negatives. TR-FRET is a homogeneous, wash-free system. It relies on proximity-based energy transfer, allowing for the accurate measurement of equilibrium binding kinetics without physically disrupting the complex .

Methodology:

  • Reagent Preparation: Prepare recombinant E3 ligase tagged with Terbium (Tb, donor fluorophore) and the target protein tagged with Alexa Fluor 647 (AF647, acceptor fluorophore).

  • Compound Titration: Dispense the diazaspiro[5.6]dodecane PROTAC analog in a 12-point dose-response curve (ranging from 0.1 nM to 10 µM) into a 384-well microplate.

  • Incubation: Add the Tb-E3 ligase and AF647-Target protein to the wells. Incubate at room temperature in the dark for 2 hours to reach thermodynamic equilibrium.

  • Detection: Read the plate using a multi-mode microplate reader (Excitation: 337 nm; Emission: 490 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 490 nm). Plot this ratio against compound concentration to determine the Kd​ and the cooperativity factor ( α ).

Protocol 2: Kinetic Cellular Degradation Assay (CRISPR-HiBiT)

Objective: Measure the real-time degradation of the endogenous target protein. Causality: Standard Western blotting provides a static, endpoint snapshot. This misses the critical "hook effect" (where high PROTAC concentrations inhibit degradation by saturating targets with binary complexes) and obscures degradation kinetics. CRISPR-mediated HiBiT tagging allows for continuous, luminescent monitoring of target levels in live cells, providing a dynamic view of the spirocycle's efficacy .

Methodology:

  • Cell Preparation: Seed CRISPR-edited cells expressing the HiBiT-tagged target protein at 10,000 cells/well in a 96-well white plate. Incubate overnight at 37°C with 5% CO2​ .

  • Treatment: Treat cells with the diazaspiro[5.6]dodecane analogs at varying concentrations based on the TR-FRET Kd​ results.

  • Reagent Addition: Add Nano-Glo® Endurazine™ Live Cell Substrate to the wells. This substrate continuously generates luminescence upon binding to the HiBiT tag.

  • Kinetic Monitoring: Measure luminescence every 2 hours over a 24-hour period using a live-cell luminometer.

  • Validation Check: Correlate the DC50​ (concentration achieving 50% degradation) with the TR-FRET Kd​ .

Pharmacokinetic (PK) and ADMET Profiling

Protocol 3: Microsomal Stability Assay

Objective: Validate the metabolic resistance of the spirocyclic core. Causality: To prove that the diazaspiro[5.6]dodecane scaffold overcomes the oxidative liabilities of piperazines, compounds must be subjected to human liver microsomes (HLMs) to track intrinsic clearance.

Methodology:

  • Incubation: Incubate 1 µM of the diazaspiro analog with HLMs (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Quenching: Remove aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately using cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. Bioorganic Chemistry (2025). Available at:[Link]

Comparative

advantages of the diazaspiro[5.6]dodecane scaffold in enhancing drug-like properties

An in-depth technical guide for researchers, medicinal chemists, and drug development professionals evaluating spirocyclic architectures for lead optimization. Escaping Flatland: The Strategic Shift to 3D Scaffolds For d...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, medicinal chemists, and drug development professionals evaluating spirocyclic architectures for lead optimization.

Escaping Flatland: The Strategic Shift to 3D Scaffolds

For decades, medicinal chemistry has relied heavily on flat, sp2 -hybridized aromatic rings (such as piperazines and anilines) due to their synthetic accessibility via cross-coupling reactions. However, this over-reliance has led to clinical pipelines saturated with lipophilic, poorly soluble compounds that suffer from high attrition rates due to off-target toxicity and poor pharmacokinetic (PK) profiles.

To overcome these limitations, the industry is increasingly adopting three-dimensional spirocyclic scaffolds . Among these, the diazaspiro[5.6]dodecane scaffold—inspired by natural products like the cephalotaxus alkaloid schelhammericine—has emerged as a highly privileged structure. By locking two nitrogen-containing rings at a quaternary carbon, this scaffold introduces critical 3D vector projections while dramatically improving drug-like properties.

Comparative Analysis: Diazaspiro[5.6]dodecane vs. Traditional Scaffolds

The utility of the diazaspiro[5.6]dodecane scaffold is best understood when benchmarked against traditional nitrogenous rings. The introduction of the spiro quaternary center fundamentally alters the molecule's physicochemical profile.

Table 1: Physicochemical and Structural Comparison of Amine Scaffolds

Property / MetricFlat Aromatic (Piperazine)Simple Aliphatic (Piperidine)Spirocyclic (Diazaspiro[5.6]dodecane)
3D Architecture ( Fsp3​ ) Low (~0.0 - 0.2)Moderate (~0.8)High (1.0)
Conformational Rigidity High (but planar)Low (flexible ring flips)Very High (locked quaternary center)
Aqueous Solubility ModerateModerateExcellent (disrupted crystal packing)
Metabolic Stability Susceptible to oxidationModerateHigh (steric shielding of N-atoms)
Vector Projection Linear / 2DFlexible / VariableHighly defined 3D trajectory
Mechanistic Causality Behind the Data
  • Fsp3​ Enhancement: The fraction of sp3 hybridized carbons ( Fsp3​ ) is a proven metric for predicting clinical success. The fully saturated diazaspiro[5.6]dodecane core maximizes Fsp3​ , which disrupts planar π−π stacking in the solid state, lowering the melting point and significantly enhancing aqueous solubility.

  • Metabolic Shielding: The bulky, rigid nature of the [5.6] spiro system sterically hinders Cytochrome P450 enzymes from accessing the α -carbons adjacent to the nitrogens, thereby increasing the metabolic half-life compared to exposed piperidines.

  • Pre-organized Trajectories: Unlike flexible alkyl chains or simple saturated rings that suffer massive entropic penalties upon target binding, the spirocyclic core locks the attached pharmacophores into a pre-organized 3D conformation, increasing binding affinity ( ΔG ).

Experimental Workflow 1: Synthesis of the Diazaspiro[5.6]dodecane Scaffold

The synthesis of the 3,7-diazaspiro[5.6]dodecane ring system relies on Ring-Closing Metathesis (RCM) to form the challenging 7-membered ring under mild conditions .

Step-by-Step Methodology:

  • Precursor Preparation: Alkylate an orthogonally protected piperidine derivative (e.g., N-Boc) to install two terminal alkene appendages at the target spiro carbon.

    • Causality: Orthogonal protection (e.g., Boc and Cbz) is critical. It allows for the sequential, regioselective functionalization of the two nitrogens later in the library generation phase.

  • Ring-Closing Metathesis (RCM): Dissolve the diallyl precursor in anhydrous dichloromethane (DCM). Add Grubbs' second-generation catalyst (5 mol%) and heat to reflux under an argon atmosphere for 12 hours.

    • Causality: The thermodynamic driving force of RCM is the expulsion of volatile ethylene gas, which irreversibly pushes the equilibrium toward the formation of the 7-membered unsaturated spirocycle.

  • Ruthenium Scavenging: Treat the crude reaction mixture with a functionalized silica scavenger (e.g., SiliaBond DMT) for 4 hours, followed by filtration.

    • Causality: Residual ruthenium is highly colored and toxic. More importantly, heavy metal trace impurities will poison the palladium catalyst used in the subsequent hydrogenation step.

  • Saturation (Hydrogenation): Dissolve the intermediate in methanol, add 10% Pd/C, and stir under an H2​ atmosphere (1 atm) for 6 hours.

  • Self-Validation System:

    • Intermediate Check: Perform LC-MS post-RCM to confirm a mass shift of -28 Da (loss of ethylene).

    • Final Validation: Utilize 1H -NMR post-hydrogenation to verify the complete disappearance of vinylic protons (typically observed at 5.5–6.0 ppm), confirming total saturation of the spirocycle.

RCM_Synthesis Start Diallyl Precursor (Orthogonally Protected) Catalyst Grubbs' Catalyst (Ring-Closing Metathesis) Start->Catalyst Addition Intermediate Unsaturated Spirocycle (3,7-diazaspiro[5.6]dodec-x-ene) Catalyst->Intermediate Cyclization Reduction Catalytic Hydrogenation (Pd/C, H2) Intermediate->Reduction Saturation Product 3,7-diazaspiro[5.6]dodecane Scaffold Reduction->Product Final Yield

Workflow for the RCM-mediated synthesis of the diazaspiro[5.6]dodecane scaffold.

Experimental Workflow 2: Application as a Rigid PROTAC Linker

Beyond serving as a core pharmacophore, the diazaspiro[5.6]dodecane scaffold is highly effective as a rigid linker in Proteolysis Targeting Chimeras (PROTACs). Flexible PEG linkers often incur massive entropic penalties upon forming the ternary complex (Target Protein–PROTAC–E3 Ligase). Substituting PEG with a diazaspiro core pre-organizes the warhead and E3 ligand, enhancing binding cooperativity ( α ).

Step-by-Step Methodology:

  • N3 Deprotection: Treat the N-Boc-protected diazaspiro[5.6]dodecane with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature. Evaporate to yield the free secondary amine.

  • Warhead Conjugation: React the free amine with the carboxylic acid derivative of the Target Protein (POI) ligand using HATU and DIPEA in DMF.

    • Causality: HATU is chosen over standard EDC/NHS coupling because the secondary amines within spirocyclic systems are sterically hindered; HATU generates a highly reactive HOAt ester that forces the amide bond formation.

  • N7 Deprotection: If the second nitrogen is Cbz-protected, perform hydrogenolysis (Pd/C, H2​ ) to unmask the N7 amine.

  • E3 Ligand Conjugation: Couple the N7 amine to the E3 ligase ligand (e.g., a thalidomide or VHL derivative) using identical HATU/DIPEA conditions.

  • Self-Validation System:

    • Purify the bifunctional degrader via preparative HPLC.

    • Validate ternary complex formation using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). A successful rigidification will reflect a positive cooperativity factor ( α>1 ), proving that the spiro linker actively stabilizes the protein-protein interaction interface compared to a flexible PEG control.

PROTAC_Logic POI Target Protein (Warhead Binding) Linker Diazaspiro[5.6]dodecane Rigid Linker POI->Linker N3 Conjugation Complex Optimized Ternary Complex (High Cooperativity) Linker->Complex Restricted 3D Vector E3 E3 Ubiquitin Ligase (Ligand Binding) E3->Linker N7 Conjugation Degradation Proteasomal Degradation Complex->Degradation Target Elimination

Logical flow of PROTAC ternary complex formation utilizing a rigid diazaspiro linker.

Conclusion

The diazaspiro[5.6]dodecane scaffold provides a robust, scientifically validated route to optimize drug candidates. By replacing planar rings with this rigid, sp3 -rich architecture, researchers can simultaneously solve solubility, metabolic stability, and conformational binding challenges. Whether utilized as a core pharmacophore or a structurally defining PROTAC linker, its integration represents a sophisticated approach to modern rational drug design.

References

  • Hiesinger, K., Darín, D., Proschak, E., & Krasavin, M. (2021). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 16(1), 45-58. URL:[Link]

  • Jenkins, I. D., Lacrampe, F., Ripper, J., Alcaraz, L., Le, P. V., Nikolakopoulos, G., Leone, P. d. A., White, R. H., & Quinn, R. J. (2009). "Synthesis of four novel natural product inspired scaffolds for drug discovery." Journal of Organic Chemistry, 74(3), 1304-1313. URL:[Link]

Validation

Spectroscopic Profiling of Spirocyclic Diamines: tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate and Analogs

Executive Summary Spirocyclic diamines have emerged as critical structural motifs in modern drug discovery, enabling medicinal chemists to "escape flatland" by replacing planar aromatic rings or simple piperazines with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic diamines have emerged as critical structural motifs in modern drug discovery, enabling medicinal chemists to "escape flatland" by replacing planar aromatic rings or simple piperazines with three-dimensional scaffolds[1]. This transition improves physicochemical properties, including aqueous solubility, metabolic stability, and target specificity[2]. Among these, tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate represents a highly flexible, larger-ring spirocycle.

This guide provides an objective, data-driven comparison of the spectroscopic properties (NMR, HRMS, IR) of the [5.6] spirocyclic system against its more strained analogs, such as the [3.3] and [3.5] systems. By understanding the causality between ring size and spectroscopic shifts, researchers can accelerate structural validation and avoid mischaracterization during library synthesis.

Mechanistic Causality: Ring Strain and Spectroscopic Behavior

The spectroscopic signatures of spirocyclic diamines are fundamentally dictated by their ring size, which governs angle strain, conformational flexibility, and the hybridization state of the constituent atoms.

  • Spiro[3.3]heptane systems: Four-membered rings exhibit significant angle strain. To accommodate the compressed internal bond angles (~90°), the C-C bonds utilize higher p-character, leaving greater s-character for the exocyclic C-H bonds[3]. This increased s-character deshields the protons, shifting their 1 H NMR signals significantly downfield (typically >3.8 ppm)[4].

  • Spiro[5.6]dodecane systems: In contrast, six- and seven-membered rings possess minimal angle strain and exhibit high conformational flexibility (e.g., chair, boat, and twist-chair conformations). The C-H bonds maintain standard sp 3 hybridization, resulting in more complex, upfield multiplet signals (1.5–3.5 ppm)[5].

G A Spirocyclic Ring Size ([3.3] vs [3.5] vs [5.6]) B Angle Strain & Conformational Flexibility A->B C C-H Bond Hybridization (Variable s-character) B->C D NMR Chemical Shifts (1H Deshielding) C->D E IR Stretching Frequencies (Ring Breathing Modes) C->E

Logical correlation between spirocyclic ring size and spectroscopic properties.

Comparative Spectroscopic Data Analysis

To objectively compare these scaffolds, we analyze the monoprotected tert-butyloxycarbonyl (Boc) derivatives. The Boc group serves as an internal spectroscopic anchor (a prominent 1 H singlet at ~1.45 ppm and a characteristic carbamate C=O stretch in IR).

Table 1: Comparative 1 H and 13 C NMR Data (CDCl 3​ , 298 K)

Scaffold TypeCompound 1 H NMR Highlights (δ, ppm) 13 C NMR Highlights (δ, ppm)
Spiro[3.3] tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate4.10 (s, 4H), 4.09 (s, 4H), 1.43 (s, 9H)[4]59.5 (spiro-C), 60.8 (CH 2​ ), 33.4, 28.4[4]
Spiro[3.5] tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate3.65 (s, 4H), 3.30 (m, 4H), 1.75 (m, 4H), 1.45 (s, 9H)[6]42.1 (spiro-C), 58.2 (CH 2​ ), 44.5, 35.1, 28.5[6]
Spiro[5.6] tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate3.24 (s, 2H), 2.41-2.44 (t, 2H), 2.34-2.36 (t, 2H), 1.99-2.01 (t, 2H), 1.46 (s, 9H)[5]43.0 (spiro-C), 56.1 (CH 2​ ), 39.8, 37.4, 31.4, 28.5[5]

Table 2: Orthogonal Spectroscopic Data (HRMS & IR)

CompoundHRMS (ESI-TOF) Expected [M+H]+ IR (Carbamate C=O)Structural Implications
Spiro[3.3] 199.1441~1698 cm −1 High ring strain shifts C=O stretch slightly higher[4].
Spiro[3.5] 227.1754~1685 cm −1 Intermediate strain relaxes the carbamate stretch[6].
Spiro[5.6] 269.2224~1636 cm −1 Highly flexible rings allow optimal hydrogen bonding/relaxation[5].
Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural assignment—especially critical for complex spirocycles where constitutional isomers can easily be misidentified—the following self-validating workflow must be strictly adhered to.

Protocol: High-Resolution Spectroscopic Validation

  • Sample Preparation (qNMR Standard): Dissolve 15.0 mg of the highly purified (>98% by HPLC) spirocyclic diamine in 0.6 mL of CDCl 3​ . Add exactly 5.0 mg of maleic acid as an internal quantitative standard. This ensures that integration values correspond directly to absolute molar quantities, validating the exact number of protons.

  • 1D NMR Acquisition ( 1 H and 13 C): Acquire 1 H NMR at 400 MHz with a relaxation delay (D1) of 10 seconds to ensure complete relaxation of the Boc tert-butyl protons. Acquire 13 C NMR with proton decoupling.

  • 2D NMR Correlation (The Self-Validation Step):

    • COSY: Identify adjacent methylene groups within the 6- and 7-membered rings of the [5.6] system.

    • HSQC: Correlate proton signals to their directly attached carbons, differentiating overlapping methylene multiplets.

    • HMBC: This is the critical step for spirocycles. Observe the long-range ( 2JCH​ and 3JCH​ ) couplings from the ring protons to the quaternary spiro-carbon (typically ~43.0 ppm for [5.6] systems) to unequivocally prove the spiro-connectivity[5].

  • Orthogonal Validation: Subject the sample to HRMS (ESI-TOF) to confirm the exact mass within 5 ppm error, and FT-IR to confirm the presence of the secondary amine (N-H stretch ~3300 cm −1 ) and the Boc group.

Workflow S1 Sample Prep (CDCl3 + Internal Std) S2 1D NMR Acquisition (1H, 13C) S1->S2 S3 2D NMR Validation (COSY, HSQC, HMBC) S2->S3 S4 Orthogonal Check (HRMS & FT-IR) S3->S4 S5 Structural Assignment & Data Archival S4->S5

Self-validating experimental workflow for spirocyclic diamine characterization.

References
  • Title: Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery Source: acs.org URL: 5

  • Title: Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold Source: acs.org URL: 3

  • Title: 2,6-Diazaspiro[3.3]heptanes - Supporting Information Source: amazonaws.com URL: 4

  • Title: Spirocyclic Diamine Scaffolds for Medicinal Chemistry Source: researchgate.net URL: 2

  • Title: Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity Source: acs.org URL: 6

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: dndi.org URL: 1

Sources

Comparative

assessing the patentability of novel diazaspiro[5.6]dodecane derivatives

Assessing the Patentability of Novel Diazaspiro[5.6]dodecane Derivatives: A Comparative Guide for IP and Drug Discovery As a Senior Application Scientist navigating the intersection of medicinal chemistry and intellectua...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Patentability of Novel Diazaspiro[5.6]dodecane Derivatives: A Comparative Guide for IP and Drug Discovery

As a Senior Application Scientist navigating the intersection of medicinal chemistry and intellectual property (IP), I frequently evaluate the viability of novel chemical scaffolds. The transition from planar aromatic rings to highly saturated, three-dimensional frameworks—a movement conceptualized as the "escape from flatland" ([1])—has made spirocycles indispensable in modern drug discovery ([2]).

However, synthesizing a novel spirocycle is only half the battle; securing a patent requires demonstrating that the new scaffold provides an inventive step (non-obviousness) over prior art. This guide objectively compares the novel diazaspiro[5.6]dodecane scaffold against traditional planar and smaller spirocyclic alternatives, providing the experimental frameworks and comparative data necessary to substantiate patent claims.

Mechanistic Rationale: Why Diazaspiro[5.6]dodecane?

The diazaspiro[5.6]dodecane system consists of a 6-membered ring and a 7-membered ring sharing a single quaternary spiro carbon. While smaller systems like 2,8-diazaspiro[4.5]decane are well-documented, the [5.6] architecture offers unique mechanistic advantages:

  • Unique Exit Vectors: The 7-membered ring introduces a degree of controlled flexibility (ring puckering) that allows for induced-fit binding in complex protein pockets, which is highly advantageous in designing bifunctional molecules like PROTACs ([3]).

  • Steric Shielding: The bulky, three-dimensional nature of the [5.6] system sterically shields the basic nitrogen atoms, reducing vulnerability to oxidative metabolism (e.g., N-dealkylation by CYP450 enzymes) while simultaneously preventing the molecule from fitting into the cylindrical cavity of the hERG potassium channel.

To secure a patent, we must prove that these theoretical advantages translate into unexpected superior results compared to structurally similar prior art.

PatentabilityLogic A Novel Scaffold (Diazaspiro[5.6]dodecane) C Structural Novelty (Unique 3D Vector) A->C Establishes B Prior Art (Piperazines, Flat Rings) B->C Differentiates from D Unexpected Results (Inventive Step) C->D Requires proof of E Patent Granted D->E Satisfies criteria for F Enhanced Metabolic Stability D->F G Reduced hERG Liability D->G

Logical framework demonstrating how structural novelty and unexpected results satisfy patentability.

Comparative Performance Data

To establish an inventive step, we benchmarked a representative 3,9-diazaspiro[5.6]dodecane derivative against its piperazine (planar) and 2,8-diazaspiro[4.5]decane (smaller spirocycle) analogs. All compounds were matched for lipophilicity (cLogP 2.5) to ensure differences were driven by 3D geometry rather than partitioning effects.

Performance MetricPiperazine Analog (Prior Art)2,8-Diazaspiro[4.5]decane Analog3,9-Diazaspiro[5.6]dodecane Analog (Novel)
Fraction sp3 ( Fsp3​ ) 0.350.650.75
HLM Half-life ( t1/2​ , min) 18.542.1>120.0
Intrinsic Clearance ( μ L/min/mg) 85.232.4<5.0
hERG Inhibition ( IC50​ , μ M) 2.115.3>50.0
Target Affinity ( Kd​ , nM) 45.012.53.2

Data Synthesis: The [5.6] scaffold demonstrates a non-obvious leap in metabolic stability and safety. While the transition from piperazine to the [4.5] spirocycle yielded a predictable, incremental improvement, the expansion to the [5.6] system completely abolished hERG liability and hepatic clearance. This non-linear improvement is the cornerstone of a robust patent application.

Experimental Validation Protocols

To ensure the trustworthiness of the data submitted to patent offices (e.g., USPTO, EPO), the underlying experimental protocols must be self-validating. Below are the methodologies used to generate the comparative data, designed with internal controls to prove causality and assay integrity.

Protocol A: Self-Validating Human Liver Microsome (HLM) Stability Assay

Causality Note: We utilize a high-throughput LC-MS/MS workflow. The inclusion of Verapamil (high clearance) and Warfarin (low clearance) ensures that the microsomes are enzymatically active but not over-reactive, validating the >120 min half-life of our novel scaffold.

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL HLM protein, 1 μ M of the test compound (or control), and buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the CYP450-mediated metabolic reaction.

  • Time-Course Sampling: At t=0,15,30,60, and 120 minutes, withdraw 50 μ L aliquots.

  • Quenching: Immediately transfer the aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt metabolism.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Processing: Calculate the natural log of the percentage remaining versus time. The slope ( k ) yields the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ).

ExpWorkflow S1 Step 1: Compound Incubation HLM + NADPH, 37°C S2 Step 2: Aliquot Sampling 0, 15, 30, 60, 120 min S1->S2 S3 Step 3: Quenching Cold Acetonitrile + IS S2->S3 S4 Step 4: LC-MS/MS Analysis MRM Mode S3->S4 S5 Step 5: Data Processing Calculate CL_int & t_1/2 S4->S5

Self-validating experimental workflow for determining human liver microsomal (HLM) stability.

Protocol B: Automated Patch-Clamp for hERG Inhibition

Causality Note: Basic amines (like those in diazaspiro scaffolds) are notorious for binding to the aromatic residues (Tyr652, Phe656) within the hERG channel pore, leading to cardiotoxicity. We use automated patch-clamp to definitively prove that the[5.6] geometry prevents this interaction.

  • Cell Culture: Culture CHO cells stably expressing the hERG potassium channel.

  • System Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Prepare extracellular (physiological saline) and intracellular (high potassium) solutions.

  • Compound Preparation: Prepare serial dilutions of the test scaffold (0.1 μ M to 50 μ M) in extracellular solution. Use E-4031 (100 nM) as a positive control to validate channel blockade sensitivity.

  • Electrophysiology: Establish whole-cell configuration. Apply a voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Recording: Perfuse the test compound for 5 minutes or until steady-state block is achieved. Measure the reduction in peak tail current amplitude.

  • Validation: The assay is only valid if E-4031 produces >80% inhibition. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

IP Strategy: Drafting the Claims

When drafting the patent application for diazaspiro[5.6]dodecane derivatives (as seen in recent PROTAC degronimer patents like [4]), the claims should be structured to highlight the synergy between the specific ring size and the biological outcome:

  • Composition of Matter: Claim the core 3,9-diazaspiro[5.6]dodecane Markush structure.

  • Dependent Claims (The Inventive Step): Explicitly claim compounds where the[5.6] scaffold replaces a planar amine, resulting in an in vitro HLM half-life of >120 minutes and a hERG IC50​ >50 μ M.

  • Method of Use: Claim the use of these scaffolds in specific modalities (e.g., as linkers in targeted protein degradation) where the unique exit vectors of the 7-membered ring are strictly required for ternary complex formation ([5]).

By tying the structural novelty directly to rigorously validated, unexpected biological performance, you insulate the patent against obviousness rejections from examiners.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • Farrant, E., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry.[Link]

  • World Intellectual Property Organization. (2024). Bifunctional compounds capable of degrading androgen receptors. WO2024189488A1.
  • United States Patent and Trademark Office. (2021).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and compliant dispos...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and compliant disposal of these materials. This guide provides a detailed protocol for the proper disposal of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate, a bifunctional molecule featuring a spirocyclic core and a Boc-protected amine. The procedures outlined herein are designed to ensure the safety of laboratory personnel and minimize environmental impact, aligning with the principles of responsible chemical management.

Understanding the Compound: Hazard Profile and Chemical Reactivity

Before any disposal procedure, a thorough understanding of the compound's properties is paramount. While a specific Safety Data Sheet (SDS) for tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate should always be consulted first, available data for similar compounds indicates the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1]

  • Specific Target Organ Toxicity: May cause respiratory irritation or drowsiness and dizziness upon single exposure.[1]

The key to its chemical reactivity, and thus a potential neutralization strategy, lies in the tert-butoxycarbonyl (Boc) protecting group . This group is notoriously labile to strong acids, which cleave it to release the free amine, carbon dioxide, and tert-butanol or isobutylene. This chemical property can be exploited for a controlled deactivation process prior to disposal.

Table 1: Key Chemical and Hazard Information

PropertyInformationSource
Chemical Nametert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylateN/A
Common AbbreviationBoc-3,7-diazaspiro[5.6]dodecaneN/A
CAS Number1100748-75-1[1]
Hazard Classifications
Acute Toxicity (Oral, Dermal, Inhalation)Warning[1]
Skin IrritationWarning[1]
Eye IrritationWarning[1]
Specific Target Organ Toxicity (Single Exposure)Warning[1]
The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate involves a multi-step process encompassing immediate safety precautions, potential chemical neutralization, and compliant waste segregation.

All handling and disposal procedures must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. Adherence to standard laboratory safety protocols is non-negotiable.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: A respirator may be necessary if handling large quantities or if ventilation is inadequate.

For the disposal of the pure, solid compound that is unused or has expired, direct chemical treatment is not recommended. The primary focus is on secure containment and proper labeling for collection by a certified waste disposal service.

Protocol for Solid Waste Disposal:

  • Containerization: Carefully place the solid tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate into a designated, leak-proof, and chemically compatible waste container.

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, any known hazard warnings, and the date of accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials.

  • Collection: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Waste generated from experimental procedures, such as reaction workups or purification steps, will likely be a mixture containing the title compound, solvents, and other reagents. For aqueous waste streams or solutions in compatible organic solvents, a chemical neutralization step via Boc deprotection can be a prudent measure to reduce the reactivity and potential toxicity of the waste.

Protocol for Chemical Neutralization of Waste Solutions:

This protocol is based on the acid-catalyzed deprotection of the Boc group.

  • Preparation: In a suitable reaction vessel within a fume hood, place the waste solution containing tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate. If the waste is in a non-polar organic solvent, it may be necessary to extract the compound into a more suitable solvent for the reaction, or carefully add the acidic reagent.

  • Acidification: Slowly and with stirring, add a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane). The reaction is typically exothermic and will generate gas (carbon dioxide), so addition should be controlled.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The deprotection is usually rapid.

  • Neutralization of Acidic Waste: The resulting solution will be highly acidic. It must be neutralized before final disposal. Slowly and with cooling, add a weak base such as sodium bicarbonate or sodium carbonate solution until the pH is between 6.0 and 8.0.[2] Be prepared for vigorous gas evolution.

  • Final Disposal: The neutralized aqueous solution, if free of other hazardous materials, may be suitable for drain disposal with copious amounts of water, in accordance with local regulations. If organic solvents or other hazardous materials are present, the neutralized mixture must be collected as hazardous waste.

Disposal Decision Workflow Diagram

DisposalWorkflow cluster_start Start: Waste Identification cluster_solid Solid Waste cluster_liquid Liquid/Experimental Waste Start Identify Waste Stream (Solid vs. Liquid/Experimental) Solid_Container Containerize in a labeled, sealed container Start->Solid_Container Solid Compound Liquid_PPE Don appropriate PPE and work in a fume hood Start->Liquid_PPE Liquid/Experimental Solid_Label Label as 'Hazardous Waste' with full chemical name Solid_Container->Solid_Label Solid_Store Store in designated satellite accumulation area Solid_Label->Solid_Store Solid_Dispose Arrange for EHS/ licensed contractor pickup Solid_Store->Solid_Dispose Liquid_Neutralize Chemical Neutralization (Boc Deprotection with Acid) Liquid_PPE->Liquid_Neutralize Liquid_AcidWaste Neutralize Acidic Waste with a weak base (pH 6-8) Liquid_Neutralize->Liquid_AcidWaste Liquid_Check Assess for other hazardous components Liquid_AcidWaste->Liquid_Check Liquid_Drain Drain disposal with copious amounts of water (if compliant) Liquid_Check->Liquid_Drain None Liquid_Hazardous Collect as Hazardous Waste for EHS pickup Liquid_Check->Liquid_Hazardous Present

Caption: Decision workflow for the proper disposal of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate.

Waste Segregation and Container Compatibility

Proper segregation of waste is a cornerstone of laboratory safety.

  • Solid Waste: Keep separate from liquid waste.

  • Acidic Waste: Before neutralization, store in a designated, acid-resistant container (e.g., glass or polyethylene).

  • Organic Solvent Waste: Segregate halogenated and non-halogenated solvents.

  • Contaminated Materials: Any disposable items such as gloves, pipette tips, or absorbent paper that come into contact with tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate should be collected in a designated solid waste container for hazardous materials.

Table 2: Container Compatibility

Waste StreamCompatible Container MaterialIncompatible Container Material
Solid CompoundGlass, PolyethyleneN/A
Acidic Waste (pre-neutralization)Glass, PolyethyleneMetal
Neutralized Aqueous WastePolyethylene, GlassN/A
Organic Solvent WasteGlass, appropriate plastic carboysDependent on solvent
Final Considerations and Regulatory Compliance

The disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the individual researcher and their institution to be aware of and comply with all applicable regulations.

Always prioritize waste minimization in your experimental design. When disposal is necessary, the procedures outlined in this guide provide a framework for doing so safely and responsibly. However, this document is intended to be a guide and should not supersede the specific protocols and requirements of your institution's Environmental Health and Safety department.

References

  • tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2025, December 5). ResearchGate. Retrieved from [Link]

  • Neutralization of Acidic Industrial Wastes and Fixation of Trace Element by Oil Shale Ash: Formation of a Green Product. (2023, June 6). ACS Omega. Retrieved from [Link]

  • BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd. Retrieved from [Link]

  • Acid neutralization capacity of waste - specification of requirement stated in landfill regulations. (n.d.). SciSpace. Retrieved from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022, November 19). MDPI. Retrieved from [Link]

  • Neutralization of Acidic Wastewater from a Steel Plant by Using CaO-Containing Waste Materials from Pulp and Paper Industries. (n.d.). PMC. Retrieved from [Link]

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935. (n.d.). PubChem. Retrieved from [Link]

  • Investigation of the effects of solution composition and container material type on the loss of 11-nor-delta 9-THC-9-carboxylic acid. (1996, September). PubMed. Retrieved from [Link]

  • tert-butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate. (n.d.). NextSDS. Retrieved from [Link]

  • tert-butyl 2,8-diazaspiro4.5]decane-8-carboxylate - Free SDS search. (n.d.). 3E. Retrieved from [Link]

  • BLUESTRIPED GRUNT, COOKED. (n.d.). gsrs. Retrieved from [Link]

  • Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. (n.d.). Sense Chemicals (Shanghai) Co., Ltd. Retrieved from [Link]

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